molecular formula C9H14O2 B2714931 Spiro[2.5]octane-4-carboxylic acid CAS No. 83115-72-4

Spiro[2.5]octane-4-carboxylic acid

Cat. No.: B2714931
CAS No.: 83115-72-4
M. Wt: 154.209
InChI Key: CQUFNDBJMZAWIE-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O2, serving as a valuable spirocyclic building block in medicinal chemistry and organic synthesis . Its structure features a spiro scaffold, a characteristic that is highly attractive in modern drug discovery for the exploration of three-dimensional chemical space . The incorporation of spirocyclic scaffolds like this one is a recognized strategy for conformational restriction, a method used to improve the potency and selectivity of drug candidates by "freezing" them into specific, biologically active configurations . Researchers utilize such high sp3-content, rigid scaffolds to create compound libraries for biological screening, as they enable incremental changes in the relative spatial placement of functional groups and substituents . The carboxylic acid functional group provides a versatile handle for further synthetic diversification, allowing for the creation of amides, esters, and other derivatives to probe structure-activity relationships . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

spiro[2.5]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUFNDBJMZAWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83115-72-4
Record name spiro[2.5]octane-4-carboxylic acid
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Foundational & Exploratory

Spiro[2.5]octane-4-carboxylic Acid: Structural Dynamics, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Spiro[2.5]octane-4-carboxylic acid , a bicyclic scaffold increasingly utilized in medicinal chemistry to enhance metabolic stability and geometric complexity ("escape from flatland") in drug candidates.

Executive Summary

This compound (CAS: 83115-72-4) is a saturated bicyclic compound featuring a cyclopropane ring spiro-fused to a cyclohexane ring. Unlike simple aliphatic acids, this scaffold offers a unique combination of conformational rigidity (driven by the spiro center) and lipophilicity control . It serves as a critical bioisostere for gem-dimethyl groups or planar aromatic rings, improving the physicochemical profile (Fsp³) of lead compounds in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature and Numbering

The IUPAC numbering for spiro systems initiates in the smaller ring, proceeds through the spiro junction, and continues around the larger ring.

  • Spiro Carbon: Position 3.[1]

  • Carboxyl Attachment: Position 4 (adjacent to the spiro center on the cyclohexane ring).

Key Properties Table
PropertyValue / Description
CAS Number 83115-72-4
IUPAC Name This compound
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Exact Mass 154.0994 Da
CLogP ~2.1 (Estimated)
pKa ~4.6–4.8 (Typical for

-branched aliphatic acids)
H-Bond Donors/Acceptors 1 / 2
Stereochemistry The C4 position is chiral; synthesized as a racemate unless resolved.

Structural & Conformational Analysis

The spiro[2.5]octane core forces the cyclohexane ring into a specific chair conformation to minimize steric strain with the cyclopropane methylene groups.

  • The Spiro Effect: The

    
     hybridized spiro carbon (C3) locks the orientation of the two rings perpendicular to each other.
    
  • Axial vs. Equatorial: The carboxylic acid at C4 can adopt either an axial or equatorial orientation. The equatorial conformer is thermodynamically favored to avoid 1,3-diaxial interactions, though the adjacent spiro-cyclopropane introduces unique "pseudo-axial" steric bulk that can influence this equilibrium.

Conformation cluster_0 Steric Influence cluster_1 C4-Substituent Orientation SpiroCenter Spiro Carbon (C3) (Rigid Anchor) Cyclopropane Cyclopropane Ring (Steric Bulk) SpiroCenter->Cyclopropane Fused Cyclohexane Cyclohexane Ring (Chair Conformation) SpiroCenter->Cyclohexane Fused Equatorial Equatorial - COOH (Thermodynamically Preferred) Cyclopropane->Equatorial Steric Clash (Min) Cyclohexane->Equatorial Major Conformer Axial Axial - COOH (Sterically Crowded) Cyclohexane->Axial Minor Conformer

Figure 1: Conformational dynamics of the spiro[2.5]octane system showing the preference for equatorial substitution at C4.

Synthetic Methodologies

The synthesis of the 4-carboxylic acid isomer requires constructing the spiro junction adjacent to the carboxyl functionality. The most robust route utilizes ethyl 2-oxocyclohexanecarboxylate as the starting material, leveraging the ketone for spiro-cyclopropanation.

Retrosynthetic Analysis
  • Target: Spiro[2.5]octane-4-COOH

  • Precursor: Spiro[2.5]octane-4-ester

  • Key Transformation: Simmons-Smith cyclopropanation of an exocyclic alkene.

  • Starting Material: Ethyl 2-oxocyclohexanecarboxylate (Commercially available).

Step-by-Step Protocol
Step 1: Methylenation (Wittig Reaction)

Convert the ketone to an exocyclic methylene group.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Procedure:

    • Suspend

      
       (1.2 eq) in anhydrous THF under 
      
      
      
      .
    • Add

      
       (1.2 eq) at 0°C to generate the ylide (bright yellow).
      
    • Add ethyl 2-oxocyclohexanecarboxylate dropwise.

    • Stir at room temperature for 4–12 hours.

    • Workup: Quench with water, extract with hexanes (to precipitate

      
      ), dry, and concentrate.
      
    • Product: Ethyl 2-methylenecyclohexanecarboxylate.

Step 2: Spiro-Cyclopropanation (Simmons-Smith)

Stereoselective addition of a methylene carbenoid across the double bond.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Dichloromethane (DCM).
  • Mechanism: The zinc-carbenoid coordinates with the ester oxygen (if proximal) or approaches from the less hindered face, forming the cyclopropane ring.

  • Procedure:

    • Dissolve the alkene from Step 1 in anhydrous DCM.

    • Cool to 0°C. Carefully add

      
       (1.0 M in hexanes, 2.0 eq).
      
    • Add

      
       (2.0 eq) dropwise (Caution: Exothermic).
      
    • Allow to warm to RT and stir for 12–24 hours.

    • Quench: Carefully add saturated

      
       solution (Caution: Gas evolution).
      
    • Purification: Flash chromatography (Silica, Hexane/EtOAc).

    • Product: Ethyl spiro[2.5]octane-4-carboxylate.

Step 3: Ester Hydrolysis[2]
  • Reagents: LiOH or NaOH, THF/Water/MeOH (3:1:1).

  • Procedure: Stir the ester with excess base at RT until TLC shows consumption. Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • Final Product: This compound .

Synthesis SM Ethyl 2-oxocyclohexanecarboxylate (Starting Material) Inter1 Ethyl 2-methylenecyclohexanecarboxylate (Exocyclic Alkene) SM->Inter1 Step 1: Ph3PMeBr, tBuOK (Wittig Olefination) Inter2 Ethyl spiro[2.5]octane-4-carboxylate (Spiro Ester) Inter1->Inter2 Step 2: Et2Zn, CH2I2 (Simmons-Smith Cyclopropanation) Product This compound (Final Product) Inter2->Product Step 3: LiOH, THF/H2O (Saponification)

Figure 2: Synthetic pathway from commercial starting materials to the target acid.

Medicinal Chemistry Applications

Bioisosterism and "Escape from Flatland"

In modern drug design, increasing the fraction of


 carbons (Fsp³) correlates with improved clinical success. This compound serves as a replacement for:
  • Phenylacetic acid: Matches the steric bulk but eliminates the planar aromatic ring, potentially improving solubility and reducing metabolic liability (e.g., avoiding arene oxide formation).

  • Cyclohexanecarboxylic acid: The added cyclopropane ring restricts conformational flexibility (entropy penalty reduction upon binding) and fills specific hydrophobic pockets.

Metabolic Stability

The spiro-cyclopropane moiety blocks metabolic oxidation at the C3 position. Furthermore, the rigid structure hinders the approach of metabolic enzymes (CYP450) to the cyclohexane ring protons, often extending the half-life (


) of the parent drug.
Case Studies

Derivatives of spiro[2.5]octane acids have appeared in patent literature for:

  • Cathepsin Inhibitors: Where the rigid scaffold orients the warhead into the active site cysteine.

  • Antiviral Agents: Replacing gem-dimethyl groups to increase potency through hydrophobic interactions.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.2–0.6 ppm (4H, m): Characteristic high-field signals for cyclopropane methylene protons.
      
    • 
       2.3–2.5 ppm (1H, m): Methine proton 
      
      
      
      to the carboxylic acid (C4-H).
    • 
       11.0–12.0 ppm (1H, br s): Carboxylic acid proton.
      
  • ¹³C NMR:

    • High-field signals (< 20 ppm) for the cyclopropane carbons.

    • Quaternary spiro carbon signal at ~20–30 ppm.

    • Carbonyl signal at ~175–180 ppm.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 153.1.

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood, especially during the Simmons-Smith reaction involving organozinc reagents.

References

  • Sigma-Aldrich. this compound Product Sheet. CAS 83115-72-4. Available at:

  • PubChem. Spiro[2.5]octane Compound Summary. National Library of Medicine. Available at:

  • BenchChem. Spiro[2.5]octane-5-carboxylic acid: Structure and Properties. (Cited for comparative spiro scaffold properties).[2] Available at:

  • Wiberg, K. B.Structures and Energies of Spiro[2.n]alkanes. Journal of Organic Chemistry.
  • Charette, A. B., et al.The Simmons-Smith Reaction: Synthetic and Mechanistic Aspects. Chemical Reviews. (Protocol grounding for Step 2).

Sources

A Technical Guide to Spiro[2.5]octane-4-carboxylic Acid and Its Derivatives: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1][2][3] This guide provides an in-depth technical overview of Spiro[2.5]octane-4-carboxylic acid and its derivatives, a class of compounds noted for their rigid structure conferred by the fusion of a cyclopropane and a cyclohexane ring.[4] We will explore the identification of these compounds through their Chemical Abstracts Service (CAS) numbers, delve into detailed synthetic protocols, discuss methods of spectroscopic characterization, and survey their applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of this spirocyclic system.

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of drug discovery, there is a continuous drive to move beyond flat, two-dimensional molecules towards more complex, three-dimensional structures. This "escape from flatland" is motivated by the understanding that molecules with higher sp3 character—a measure of three-dimensionality—often exhibit improved pharmacological profiles, including enhanced solubility, metabolic stability, and target selectivity.[2]

Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary scaffolds in this regard.[2] Their rigid, well-defined conformational arrangement allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[5] The Spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane ring, is a particularly compelling motif. The inherent strain and unique electronic properties of the cyclopropane ring, combined with the conformational possibilities of the cyclohexane ring, create a versatile platform for designing novel bioactive molecules.[6] The carboxylic acid moiety at the 4-position serves as a crucial functional handle for further derivatization and for mediating interactions through hydrogen bonding.

Identification: CAS Numbers of Key Spiro[2.5]octane Derivatives

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. Below is a table of the parent compound and selected derivatives, which are valuable as intermediates for preparing pharmaceutically active substances.[7]

Compound NameStructural DescriptionCAS Number
Spiro[2.5]octaneThe parent hydrocarbon scaffold.185-65-9[8]
This compoundThe core compound with a carboxylic acid at the 4-position of the cyclohexane ring.83115-72-4
Spiro[2.5]octane-5-carboxylic acidAn isomer with the carboxylic acid at the 5-position.N/A
2,2-Dichloro-spiro[2.5]octane-1-carboxylic acidA derivative with two chlorine atoms on the cyclopropane ring, used in potent pyrethroids.Not specified in search results.[9]
Spiro[2.5]octane-4,6-dioneA dione derivative used as a synthetic intermediate.280568-01-6[10]
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl esterA diaza-spirocyclic derivative.787564-07-2[11]

Synthesis and Mechanistic Insights

The synthesis of spiro[2.5]octane derivatives often involves multi-step sequences that require careful control of reaction conditions. A representative synthesis for a related compound, spiro[2.5]octane-5-carboxylic acid, starting from the readily available industrial raw material 1,3-cyclohexanedione, illustrates the chemical logic involved.[12]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Spiro[2.5]octan-5-one cluster_1 Conversion to Carboxylic Acid A 1,3-Cyclohexanedione B 3-Methoxy-cyclohexenone A->B  MeOH, H₂SO₄ C 5-Methoxyspiro[2.5]oct-4-ene B->C  EtMgBr, Lewis Acid D Spiro[2.5]octan-5-one C->D  p-TsOH E Spirao[2.5]oct-5-nitrile D->E  p-Tosyl isonitrile, Base F Spiro[2.5]octane-5-carboxylic acid E->F  Alkaline Hydrolysis

Caption: Synthetic pathway for Spiro[2.5]octane-5-carboxylic acid.[12]

Detailed Experimental Protocol: Synthesis of Spiro[2.5]octane-4,6-dione

This protocol is adapted from a known procedure for a related dione derivative and demonstrates a common cyclization strategy.[10]

Objective: To synthesize Spiro[2.5]octane-4,6-dione via intramolecular cyclization.

Materials:

  • Methyl 3-(1-acetylcyclopropyl)propionate

  • Sodium hydride (55% suspension in oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 2 N Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Eluent: Methylene chloride:ethanol (9:1)

Procedure:

  • Initial Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 74.5 g (0.32 mol) of methyl 3-(1-acetylcyclopropyl)propionate in 1 L of anhydrous THF.[10]

  • Base Addition: At room temperature, add 14.3 g (0.32 mol) of sodium hydride (55% suspension) portion-wise to the stirred solution. Causality Note: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the α-carbon, initiating the cyclization. Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Heating and Reaction: After stirring for 1 hour at room temperature, dilute the reaction mixture with 200 ml of DMF and heat to 70°C. Causality Note: DMF is a high-boiling polar aprotic solvent that helps to dissolve intermediates and drive the reaction to completion at elevated temperatures.

  • Workup: After 8 hours, remove the THF under reduced pressure. Carefully pour the remaining residue into 2 N hydrochloric acid and extract the aqueous layer with diethyl ether. Causality Note: The acidic workup neutralizes the base and protonates the enolate intermediate, allowing for extraction into an organic solvent.

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using a 9:1 mixture of methylene chloride and ethanol as the eluent.[10]

  • Characterization: The final product, Spiro[2.5]octane-4,6-dione, should be obtained as white crystals with a melting point of 116-118°C.[10]

Spectroscopic Characterization

Confirming the structure of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is highly characteristic. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically between 10-12 ppm.[13] The protons on the cyclopropane ring are highly shielded and will appear upfield, generally between 0.3-0.8 ppm. The cyclohexane protons will present as a complex series of multiplets in the 1.2-2.6 ppm range.[14]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm region.[13] The spiro carbon atom and the carbons of the cyclopropane ring will have distinctive shifts that confirm the core structure.

Infrared (IR) Spectroscopy

The carboxyl group dominates the IR spectrum with two key absorptions:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[13]

  • A strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[13]

Applications in Drug Discovery and Beyond

The rigid three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive building block for developing new therapeutic agents.[6][15]

  • Medicinal Chemistry: By introducing this spirocyclic motif, medicinal chemists can modulate key drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability.[2][6] The fixed orientation of substituents can lead to enhanced potency and selectivity for biological targets.[1] Derivatives have been investigated as pyrethroid insecticides, demonstrating potent biological activity.[9]

  • Materials Science: The unique conformational constraints and synthetic accessibility of these compounds make them interesting candidates for the development of novel polymers and functional materials where precise molecular architecture is required.

Safety and Handling

This compound and its derivatives are research chemicals and should be handled with appropriate care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, are required. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier. The parent acid is listed with hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation).

References

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). This compound | 83115-72-4.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Chemsrc. (2025, November 28). 4,7-DIAZA-SPIRO[2.5]OCTANE-4-CARBOXYLIC ACID BENZYL ESTER.
  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • ChemicalBook. (n.d.). Spiro[2.5]octane-4,6-dione synthesis.
  • Sattar, A., Arbale, A., & Kulkarni, G. (1990). Synthesis of Potent Pyrethroids: α (RS) Cyano-4-Fluqro-Benzyl/3-Phenoxybenzyl 2.2-Dichloro-Spiro (2.5)
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octane-5-carboxylic acid.
  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • NIST. (n.d.). Spiro[2.5]octane. NIST Chemistry WebBook.
  • BenchChem. (n.d.). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Technical Guide: 4-Substituted Spiro[2.5]octane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of 4-substituted spiro[2.5]octane scaffolds. This guide departs from standard templates to focus on the "why" and "how" of leveraging this specific building block to solve medicinal chemistry challenges such as metabolic instability and conformational flexibility.

Executive Summary: The Case for Spiro[2.5]octanes

In the pursuit of novel IP space and improved physicochemical properties, the spiro[2.5]octane core serves as a high-value bioisostere for the gem-dimethyl group and the cyclohexyl ring. Unlike flat aromatic scaffolds, this


-rich motif offers defined three-dimensional vectors that can probe specific binding pockets while enhancing metabolic stability.[1]

This guide focuses specifically on 4-substituted derivatives (where the substituent is on the six-membered ring, adjacent to the spiro center). This position provides a critical vector for library development, allowing the spiro-cyclopropane to act as a "steric shield" for the functional group at C4, thereby modulating reactivity and metabolic susceptibility.

Key Advantages[1][2]
  • Metabolic Blocking: The strained spiro-cyclopropane ring sterically hinders enzymatic approach (e.g., P450) to the adjacent C4 position.

  • Conformational Locking: The spiro-fusion restricts the conformational flexibility of the cyclohexane ring, often locking it into a specific chair conformation that can pre-organize the pharmacophore.

  • Increased

    
    :  Improves solubility and lowers lipophilicity (LogD) compared to planar aromatic analogs.
    

Structural Analysis & Numbering

Correct nomenclature is critical for synthetic planning. The IUPAC numbering for spiro[2.5]octane starts at the smaller ring.

  • Spiro Center: C3.

  • Small Ring (Cyclopropane): C1, C2, C3.

  • Large Ring (Cyclohexane): C3, C4, C5, C6, C7, C8.

Therefore, a 4-substituted derivative implies substitution at the


-position relative to the spiro junction.[1] This corresponds to the 

-carbon of the original cyclohexanone precursor.
Conformational Landscape

The spiro[2.5]octane system predominantly adopts a chair conformation in the six-membered ring.

  • Bisected Geometry: The cyclopropane ring prefers to be bisected by the plane of the adjacent C-C bonds of the cyclohexane ring to minimize torsional strain (Walsh orbital overlap).

  • Axial vs. Equatorial: Substituents at C4 (adjacent to the spiro center) experience significant steric interaction with the cyclopropane methylene protons.

    • Equatorial Preference: Bulky substituents at C4 generally prefer the equatorial orientation to avoid 1,3-diaxial interactions, though the "spiro-effect" can sometimes favor axial conformers depending on electronic factors (e.g., anomeric effects in oxa-analogs).

Synthetic Strategies

We define two primary workflows: De Novo Construction (building the spiro core) and Functional Group Interconversion (derivatizing the C4 position).

Workflow A: The "Bis-Alkylation" Route (Primary Route to 4-Oxo)

The most robust method to access the 4-substituted core is the double alkylation of cyclohexanone enolates.[1] This generates spiro[2.5]octan-4-one , a versatile divergent intermediate.[1]

Mechanism:

  • Enolization: Base-mediated deprotonation of cyclohexanone at the

    
    -position.[1]
    
  • First Alkylation:

    
     attack on 1,2-dibromoethane (or 1-bromo-2-chloroethane).[1]
    
  • Intramolecular Cyclization: A second deprotonation leads to intramolecular displacement of the second halide, forming the spiro-cyclopropane.

Workflow B: The Simmons-Smith Route (Route to 4-Alkyl/Aryl)

For scaffolds requiring an alkyl or aryl group at C4 without a ketone handle, the Simmons-Smith cyclopropanation of 2-substituted methylenecyclohexanes is preferred.[1]

Mechanism:

  • Wittig Olefination: Convert 2-substituted cyclohexanone to the exocyclic alkene.

  • Carbenoid Addition: Zinc-carbenoid (

    
    ) addition.[1]
    
    • Stereocontrol: The reaction is highly diastereoselective.[2] The reagent approaches from the less hindered face, usually anti to the C4-substituent (unless a directing group like -OH is present).

Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[2.5]octan-4-one (The Divergent Hub)

Target: Gram-scale synthesis of the ketone core.[1]

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 1,2-Dibromoethane (1.1 equiv)[1]

  • Potassium tert-butoxide (

    
    -BuOK) (2.2 equiv)[1]
    
  • THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Flush with

    
    .
    
  • Solvent & Base: Charge the flask with anhydrous THF (200 mL) and

    
    -BuOK (2.2 equiv). Cool to 0°C using an ice bath.
    
  • Reactant Addition: Mix cyclohexanone (100 mmol) and 1,2-dibromoethane (110 mmol) in THF (50 mL). Add this solution dropwise to the base suspension over 1 hour. Note: Slow addition is crucial to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn turbid as KBr precipitates.

  • Workup: Quench with saturated

    
     (aq). Extract with 
    
    
    
    (3 x 100 mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via vacuum distillation (bp ~70°C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 9:1) to yield spiro[2.5]octan-4-one as a colorless oil.[1]

Protocol 2: Reductive Amination to Spiro[2.5]octan-4-amine

Target: Converting the ketone to a primary amine building block.

Reagents:

  • Spiro[2.5]octan-4-one (1.0 equiv)[1]

  • Ammonium Acetate (

    
    ) (10 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve spiro[2.5]octan-4-one (10 mmol) and

    
     (100 mmol) in MeOH (50 mL). Stir at RT for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     (15 mmol) portion-wise. Caution: HCN generation possible; use a vented hood.
    
  • Stirring: Allow to warm to RT and stir for 16 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (to hydrolyze borate complexes and protonate the amine). Extract with

    
     (discard organic layer to remove non-basic impurities).
    
  • Basification: Basify the aqueous layer with 2N NaOH to pH > 12. Extract with DCM (3 x 50 mL).

  • Isolation: Dry DCM layer over

    
     and concentrate to yield spiro[2.5]octan-4-amine  (mixture of diastereomers, typically favoring equatorial amine).[1]
    

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing various 4-substituted derivatives.

SpiroSynthesis Start Starting Material: Cyclohexanone RouteA Route A: Bis-Alkylation Start->RouteA 1,2-dibromoethane KOtBu RouteB Route B: Wittig + Simmons-Smith Start->RouteB 1. R-X (Alkylation) 2. Ph3P=CH2 Ketone Intermediate: Spiro[2.5]octan-4-one RouteA->Ketone Alkene Intermediate: 2-Substituted Methylenecyclohexane RouteB->Alkene Amine Product: 4-Amino-spiro[2.5]octane Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN) Alcohol Product: 4-Hydroxy-spiro[2.5]octane Ketone->Alcohol Reduction (NaBH4) Alkyl Product: 4-Alkyl-spiro[2.5]octane Alkene->Alkyl Simmons-Smith (Et2Zn, CH2I2)

Caption: Divergent synthetic pathways for accessing 4-functionalized spiro[2.5]octane scaffolds.

Medicinal Chemistry Data & Comparison

The spiro[2.5]octane scaffold offers distinct physicochemical advantages over traditional rings.

Table 1: Physicochemical Property Comparison

PropertyCyclohexanegem-Dimethyl CyclohexaneSpiro[2.5]octaneMedicinal Impact
Formula



-
Shape Flexible ChairBiased ChairLocked Chair Pre-organization of pharmacophores.[1]
Metabolic Stability Low (P450 oxidation)Medium (Steric block)High Cyclopropane ring deactivates

-CH oxidation.[1]
Lipophilicity (ClogP) ~3.4~4.2~3.7 Lower lipophilicity than gem-dimethyl due to compactness.[1]
Volume (

)
108142128 More compact than gem-dimethyl; fits tighter pockets.[1]
Case Study: Metabolic Blocking

In a hypothetical lead optimization program, a piperidine derivative showed rapid clearance due to oxidation at the position


 to the nitrogen.
  • Strategy: Replacement of the piperidine with a 4-azaspiro[2.5]octane (nitrogen in the 6-ring).[1]

  • Result: The spiro-cyclopropane ring prevents the formation of the N-acyliminium ion intermediate required for oxidative dealkylation, significantly increasing half-life (

    
    ) in microsomes.[1]
    

References

  • Spiro[2.

    • Title: Synthesis of spiro[2.5]octane-4,6-dione.[1]

    • Source: ChemicalBook (Methodology derived
    • URL:

  • Simmons-Smith Cyclopropanation Stereoselectivity

    • Title: Stereoselective Cyclopropanation Reactions.[2][3]

    • Source: Docentes FCT NOVA.
    • URL:

  • Conformational Analysis of Spiro-Epoxides (Analogous Systems)

    • Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.[1][4]

    • Source: Phys.[4][5] Chem. Chem. Phys., 2017.[4]

    • URL:

  • Spiro Scaffolds in Drug Discovery

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[6]

    • Source: BLDpharm.
    • URL:

  • General Simmons-Smith Reaction Guide

    • Title: Simmons-Smith Reaction.[1][6][7]

    • Source: Organic Chemistry Portal.[7]

    • URL:

Sources

Conformational Dynamics of Spiro[2.5]octane Ring Systems: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[2.5]octane Motif in Modern Drug Discovery

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, has emerged as a compelling structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique scaffold for the design of novel therapeutics with enhanced binding affinity and target selectivity. The constrained nature of this ring system allows for precise spatial positioning of substituents, a critical factor in optimizing interactions with biological targets. Understanding the conformational behavior of the spiro[2.5]octane core is paramount for harnessing its full potential in drug design and development. This guide provides an in-depth technical exploration of the conformational analysis of these fascinating ring systems, integrating experimental and computational insights to provide a comprehensive resource for researchers and drug development professionals.

Fundamental Conformations of the Spiro[2.5]octane Ring System

The conformational landscape of spiro[2.5]octane is primarily dictated by the chair conformation of the cyclohexane ring, which can undergo ring inversion. This dynamic process leads to two principal chair conformers, distinguished by the relative orientation of the spiro-fused cyclopropane ring, which can be described as pseudo-axial or pseudo-equatorial.

The key energetic factors governing the stability of these conformers are steric interactions and ring strain. The spiro-fusion of the three-membered ring to the six-membered ring introduces unique steric demands that influence the equilibrium between these conformers. It has been noted that the attachment of a three-membered ring in a spiro fashion leads to a marked reduction in the barrier to inversion of the six-membered ring compared to a simple cyclohexane.

Figure 1: Conformational equilibrium of the spiro[2.5]octane ring system.

While extensive experimental data on the parent spiro[2.5]octane is limited, studies on substituted derivatives provide valuable insights. For instance, in substituted 1-oxaspiro[2.5]octane systems, chair-like conformers are predominant at room temperature. There is a discernible preference for conformers where an epoxide ring oxygen atom is in a pseudo-axial position, which is suggested to reduce strain.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of spiro[2.5]octane systems.

**

Navigating Three-Dimensional Chemical Space: A Comparative Guide to Spiro[2.5]octane and Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the modern era of drug discovery, the exploration of three-dimensional (3D) chemical space is paramount to identifying novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The migration from flat, aromatic structures towards sp³-rich scaffolds has been a key strategy in this endeavor.[1] Among these, spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[2] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for medicinal chemists to navigate the complexities of ligand-protein interactions.[3]

This technical guide provides a comprehensive comparison of two prominent spirocyclic scaffolds: spiro[2.5]octane and spiro[3.3]heptane. As a senior application scientist, this document aims to synthesize technical data with practical insights, offering a detailed analysis of their synthesis, conformational properties, and strategic application in drug design.

The Allure of Spirocycles: Escaping Flatland in Medicinal Chemistry

The over-reliance on aromatic moieties in drug discovery has led to challenges associated with poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success.[1] The rigid nature of spirocycles reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of pharmacophoric elements in 3D space.[3][4] This can lead to enhanced binding affinity, improved selectivity, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][5]

dot graph Spirocycle_Advantage { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aromatic [label="Flat Aromatic Scaffolds"]; Spirocycle [label="Spirocyclic Scaffolds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Improved Physicochemical & Pharmacokinetic Properties", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aromatic -> Spirocycle [label="Transition to 3D Structures"]; Spirocycle -> Properties [label="Leads to"]; } dot

Diagram 1: The strategic shift from flat aromatic compounds to 3D spirocyclic scaffolds.

Spiro[2.5]octane: A Compact Scaffold with Unique Vectoriality

The spiro[2.5]octane core, consisting of a cyclopropane ring fused to a cyclohexane ring, presents a compact and rigid framework.[6] This scaffold is of growing interest in medicinal chemistry due to its unique conformational constraints and the distinct spatial orientation it imparts on appended functional groups.

Synthesis of the Spiro[2.5]octane Core

The synthesis of spiro[2.5]octane derivatives can be achieved through various routes, often starting from readily available cyclic ketones. A common strategy involves the cyclopropanation of a cyclohexanone derivative.

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic Acid

A representative synthesis of a functionalized spiro[2.5]octane is the preparation of spiro[2.5]octane-5-carboxylic acid, which can serve as a versatile building block.[7][8]

  • Enol Ether Formation: 1,3-Cyclohexanedione is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield 3-methoxy-cyclohexenone.[7][8]

  • Cyclopropanation: The resulting 3-methoxy-cyclohexenone undergoes a cyclopropanation reaction, for instance, using an ethyl Grignard reagent in the presence of a Lewis acid like isopropyl titanate, to form 5-methoxyspiro[2.5]oct-4-ene.[7][8]

  • Hydrolysis and Ketone Formation: The enol ether is hydrolyzed under acidic conditions (e.g., with p-toluenesulfonic acid) to afford spiro[2.5]oct-5-one.[7][8]

  • Nitrile Formation: The ketone is then converted to a nitrile, for example, by reaction with p-tosyl isonitrile in the presence of a base like potassium tert-butoxide, yielding spiro[2.5]oct-5-nitrile.[7]

  • Hydrolysis to Carboxylic Acid: Finally, the nitrile is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to produce the target spiro[2.5]octane-5-carboxylic acid.[7][8]

dot graph Synthesis_Spiro25octane { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="1,3-Cyclohexanedione"]; Step1 [label="Enol Ether Formation"]; Intermediate1 [label="3-Methoxy-cyclohexenone"]; Step2 [label="Cyclopropanation"]; Intermediate2 [label="5-Methoxyspiro[2.5]oct-4-ene"]; Step3 [label="Hydrolysis"]; Intermediate3 [label="Spiro[2.5]oct-5-one"]; Step4 [label="Nitrile Formation"]; Intermediate4 [label="Spiro[2.5]oct-5-nitrile"]; Step5 [label="Hydrolysis"]; End [label="Spiro[2.5]octane-5-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Intermediate3 -> Step4 -> Intermediate4 -> Step5 -> End; } dot

Diagram 2: Synthetic workflow for spiro[2.5]octane-5-carboxylic acid.
Conformational Analysis and Properties

The conformational behavior of the spiro[2.5]octane system is dominated by the cyclohexane ring, which typically adopts a chair conformation. The fused cyclopropane ring introduces significant rigidity. Conformational analysis of 1-oxaspiro[2.5]octane derivatives has shown that chair-like conformers are predominant.[9][10] The orientation of substituents on the cyclohexane ring (axial vs. equatorial) will significantly influence the overall 3D shape and interaction with biological targets.[11]

Spiro[3.3]heptane: A Promising Benzene Bioisostere

The spiro[3.3]heptane scaffold, composed of two fused cyclobutane rings, has garnered considerable attention as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings.[12][13][14][15] This application is a prime example of the "escape from flatland" strategy in drug design.

Synthesis of the Spiro[3.3]heptane Core

Several synthetic strategies have been developed to construct the spiro[3.3]heptane framework. One notable method involves a strain-relocating semipinacol rearrangement.[16] Another powerful approach is the thermal reaction of keteneiminium salts with alkenes to generate spiro[3.3]heptanones.[14]

Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement [16]

  • In Situ Formation of Cyclopropanone Equivalent: A 1-sulfonylcyclopropanol is treated with a base to generate a cyclopropanone equivalent in situ.

  • Nucleophilic Addition: A lithiated 1-sulfonylbicyclo[1.1.0]butane is added to the in situ generated cyclopropanone equivalent, forming a 1-bicyclobutylcyclopropanol intermediate.

  • Acid-Catalyzed Rearrangement: The crude intermediate is treated with an acid (e.g., MsOH or AlCl₃) at room temperature, which induces a 'strain-relocating' semipinacol rearrangement to afford the substituted spiro[3.3]heptan-1-one. This process can be performed in a telescopic manner.[16]

dot graph Synthesis_Spiro33heptane { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start1 [label="1-Sulfonylcyclopropanol"]; Start2 [label="Lithiated 1-Sulfonylbicyclo[1.1.0]butane"]; Step1 [label="Nucleophilic Addition"]; Intermediate [label="1-Bicyclobutylcyclopropanol Intermediate"]; Step2 [label="Acid-Catalyzed Rearrangement"]; End [label="Substituted Spiro[3.3]heptan-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{Start1; Start2} -> Step1 -> Intermediate -> Step2 -> End; } dot

Diagram 3: Synthesis of spiro[3.3]heptan-1-ones via a semipinacol rearrangement.
Physicochemical Properties and Bioisosteric Applications

The replacement of a phenyl ring with a spiro[3.3]heptane core can significantly improve the physicochemical properties of a molecule. Studies have shown that this substitution can lead to:

  • Increased Fsp³: By its very nature, the spiro[3.3]heptane scaffold increases the fraction of sp³ carbons, which is generally associated with improved drug-like properties.[1]

  • Modulated Lipophilicity: The replacement of a phenyl ring with spiro[3.3]heptane has been shown to decrease the calculated lipophilicity (clogP).[14]

  • Improved Solubility and Metabolic Stability: The introduction of spirocyclic motifs, including spiro[3.3]heptane, has been linked to enhanced aqueous solubility and metabolic stability.[3][5] For example, the replacement of a piperazine ring with 2,6-diazaspiro[3.3]heptane in the drug Olaparib led to improved target selectivity and reduced off-target cytotoxicity.[17]

The spiro[3.3]heptane scaffold can mimic the exit vectors of mono-, meta-, and para-substituted benzene rings, albeit with non-collinear arrangements, making it a versatile tool for exploring novel intellectual property space and improving the properties of existing drug candidates.[13][14][15]

Head-to-Head Comparison: Spiro[2.5]octane vs. Spiro[3.3]heptane

The choice between a spiro[2.5]octane and a spiro[3.3]heptane scaffold in a drug discovery program will depend on the specific goals of the project. The following table provides a comparative summary of their key features.

FeatureSpiro[2.5]octaneSpiro[3.3]heptane
Core Structure Cyclopropane fused to cyclohexaneTwo fused cyclobutane rings
Rigidity High, with the cyclohexane ring capable of chair/boat conformations.Very high due to the two strained four-membered rings.[12][18]
3D Shape & Vectoriality Provides a more globular 3D shape. The exit vectors from the cyclohexane ring can be precisely controlled (axial/equatorial).Offers a more linear, albeit non-collinear, arrangement of substituents, making it a suitable benzene bioisostere.[14][15]
Synthetic Accessibility Syntheses often rely on cyclopropanation of cyclohexanone derivatives.[7]Accessible through various routes, including rearrangements and cycloadditions.[14][18][16]
Key Applications Introduction of a compact, rigid 3D element. Exploration of novel chemical space.Benzene bioisosterism, improvement of physicochemical properties (solubility, lipophilicity, metabolic stability).[12][13][17]
Potential Liabilities The cyclopropane ring can be susceptible to metabolic opening in some cases, although it is generally stable.The high strain of the cyclobutane rings could potentially lead to reactivity issues, though this is not commonly observed in drug candidates.[3]

Future Perspectives

The application of spirocyclic scaffolds in medicinal chemistry is a rapidly growing field.[2] Both spiro[2.5]octane and spiro[3.3]heptane offer unique advantages for the design of next-generation therapeutics. Future research will likely focus on the development of novel, efficient, and stereoselective synthetic routes to access a wider diversity of functionalized spiro[2.5]octane and spiro[3.3]heptane building blocks.[18] Furthermore, a deeper understanding of the metabolic fate and potential toxicities of these scaffolds will be crucial for their successful application in clinical candidates. The continued exploration of these and other spirocyclic systems will undoubtedly lead to the discovery of innovative medicines with superior properties.

References

  • Redshaw, J. et al. (2023). Expedient synthesis of spiro[3.
  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • BenchChem. (2025). Synthetic Routes for Spiro[2.
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
  • Google Patents. (n.d.). US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1).
  • Semantic Scholar. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • SATTAR, R. A., ARBALE, A. A., & KULKARNI, G. H. (1990). Synthesis of Potent Pyrethroids: α (RS) Cyano-4-Fluqro-Benzyl/3-Phenoxybenzyl 2.2-Dichloro-Spiro (2.5)-Octane-1-Carboxylates.
  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
  • PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.
  • RSC Publishing. (n.d.). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ACS Publications. (2025, August 27). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
  • RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Klee, M. R., & Dutra, J. K. (2012). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.
  • PubMed. (2012, January 15). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.
  • PubMed. (2024, February 26). Spiro[3.
  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... | Download Scientific Diagram.
  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.

Sources

Architectural Evolution: The Technical Guide to Three-Dimensional Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a structural paradigm shift, moving away from flat, aromatic-heavy libraries toward three-dimensional (3D) architectures.[1] This guide analyzes the utility of spirocyclic scaffolds —structures where two rings share a single quaternary atom—as a primary vehicle for this transition.[1][2]

Driven by the "Escape from Flatland" mandate, spirocycles offer a strategic advantage by increasing the fraction of sp3-hybridized carbons (


) without significantly inflating molecular weight. This guide details the physicochemical rationale, specific synthetic protocols for accessing these strained systems, and their application in modern lead optimization.[3]

Part 1: The Physicochemical Rationale

The Correlation

The core argument for spirocyclic integration rests on the correlation between molecular saturation and clinical success.[2] As demonstrated by Lovering et al., increasing


 correlates with improved solubility and reduced promiscuity (off-target binding).

Mechanism of Action:

  • Solubility: Unlike planar aromatic rings that promote

    
    -
    
    
    
    stacking (leading to aggregation and poor solubility), spirocycles introduce "kinks" in the molecular structure, disrupting crystal packing lattice energy.
  • Metabolic Stability: Spirocycles often serve as bioisosteres for labile metabolic hotspots. For instance, replacing a cyclohexyl group with a spiro[3.3]heptane can block oxidative metabolism while maintaining steric bulk.

Comparative Metrics: Flat vs. Spiro

The following table contrasts a traditional piperazine linker with its 3D spirocyclic bioisostere, the 2,6-diazaspiro[3.3]heptane.

FeaturePiperazine (Flat/2D)2,6-Diazaspiro[3.3]heptane (3D)Impact on Drug Design
Vector Geometry Linear (

)
Tetrahedral/AngledAccesses novel binding pockets not available to linear linkers.
Lipophilicity (LogP) ModerateLowerImproved water solubility; reduced non-specific binding.
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.0Lower pKa often improves membrane permeability and reduces hERG liability.
Metabolic Risk High (N-oxidation)LowQuaternary center blocks adjacent metabolic oxidation.

Part 2: Structural Classification & Design

The Spiro[3.3]heptane System

This scaffold is a rigid, compact, and chemically stable surrogate for the piperazine or phenyl ring.

  • Exit Vectors: unlike the para-phenyl ring (collinear exit vectors), the spiro[3.3]heptane projects substituents at distinct angles, allowing for precise tuning of pharmacophore orientation.

Spirooxetanes

Spirooxetanes are increasingly used as polar bioisosteres for gem-dimethyl groups and carbonyls.

  • The "Patani" Principle: The oxetane oxygen acts as a hydrogen bond acceptor but, unlike a carbonyl, does not introduce a dipole perpendicular to the ring, nor is it electrophilic. This reduces metabolic clearance typically associated with ketones.

Part 3: Synthetic Methodologies

Protocol: Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes

Objective: To synthesize a protected 2,6-diazaspiro[3.3]heptane scaffold suitable for library generation.[3][4] This protocol utilizes a "double-cyclization" strategy via a reductive amination-alkylation cascade, a robust method suitable for scale-up.

Reagents & Equipment:

  • Starting Material: 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde.

  • Reagents: Primary amine (

    
    ), Sodium triacetoxyborohydride (
    
    
    
    ), Potassium tert-butoxide (
    
    
    ).
  • Solvents: 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).

  • Analysis: LC-MS (ESI+), 1H NMR (400 MHz).

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in dry DCE (0.2 M).

    • Add the primary amine (1.05 eq) and acetic acid (1.0 eq).

    • Stir at room temperature (RT) for 2 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor by LC-MS for disappearance of aldehyde and formation of imine mass.

  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Warm to RT and stir for 4 hours.

    • Result: Formation of the intermediate secondary amine (non-cyclized).

  • Spirocyclization (The Critical Step):

    • Concentrate the reaction mixture and re-dissolve the crude residue in anhydrous THF.

    • Add

      
       (2.5 eq) as a 1.0 M solution in THF.
      
    • Heat to 70°C in a sealed pressure vial for 3 hours.

    • Mechanism:[2][5][6] Intramolecular nucleophilic substitution (

      
      ) where the secondary amine attacks the chloromethyl group, forming the second four-membered ring.
      
  • Work-up & Purification:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (3x).
      
    • Dry organic phase over

      
       and concentrate.
      
    • Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating QC Criteria:

  • 1H NMR: Look for the disappearance of the

    
     signal (typically ~3.8 ppm) and the appearance of the symmetric spirocyclic methylene protons (four protons appearing as two doublets or a multiplet around 3.2–3.6 ppm depending on substitution).
    
  • Mass Spec: Observed mass must correspond to

    
    .
    

Part 4: Visualization of Workflows

Diagram: The "Escape from Flatland" Logic Flow

This diagram illustrates the decision-making process when transitioning from a hit compound to a lead candidate using spirocyclic scaffolds.

EscapeFromFlatland cluster_Scaffolds Scaffold Selection Hit High Potency Hit (Flat / Aromatic) Problem Issues Identified: Low Solubility Metabolic Liability (CYP) Hit->Problem ADME Profiling Strategy Strategy: Increase Fsp3 (Spirocyclic Scaffold) Problem->Strategy Structural Redesign SpiroHept Spiro[3.3]heptane (Phenyl Bioisostere) Strategy->SpiroHept Replace Phenyl/Piperazine SpiroOx Spirooxetane (Carbonyl Bioisostere) Strategy->SpiroOx Replace Gem-dimethyl Outcome Optimized Lead: Improved Solubilty Novel IP Space SpiroHept->Outcome SpiroOx->Outcome

Caption: Logic flow for replacing flat aromatic motifs with spirocyclic scaffolds to improve physicochemical properties.

Diagram: Synthetic Pathway for 2,6-Diazaspiro[3.3]heptane

Visualizing the chemical transformation described in Part 3.

SynthesisProtocol Start 1-Benzyl-3-(chloromethyl) azetidine-3-carbaldehyde Step1 1. Reductive Amination (STAB, DCE, 0°C) Start->Step1 Amine Primary Amine (R-NH2) Amine->Step1 Intermed Intermediate: Secondary Amine Step1->Intermed -H2O Step2 2. Cyclization (t-BuOK, THF, 70°C) Intermed->Step2 Product 2,6-Diazaspiro[3.3]heptane Scaffold Step2->Product Intramolecular SN2

Caption: Two-step synthesis of 2,6-diazaspiro[3.3]heptanes via reductive amination and base-mediated cyclization.

Part 5: Case Study & Application

Revumenib (SNDX-5613)

Target: Menin-MLL interaction (Leukemia). Spirocyclic Application: Revumenib utilizes a 2,7-diazaspiro[3.5]nonane scaffold.[7]

  • Design Choice: The spirocyclic core positions the piperidine nitrogen to engage in a critical cation-

    
     interaction with Tyr319 and Tyr323 of the Menin protein.[7]
    
  • Outcome: The rigid spiro-scaffold locks the pharmacophores in a bioactive conformation that a flexible linear linker could not maintain, resulting in picomolar affinity and high oral bioavailability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][8][9] Journal of Medicinal Chemistry.[8][9][10] [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Klamt, A., et al. (2025). The Spirocycle Surge in Drug Discovery.[7] Drug Hunter. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[6][7][11][12] [Link]

Sources

Steric & Conformational Dynamics of C4-Substituted Spiro[2.5]octanes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Development Guide for Medicinal Chemistry Applications[1]

Executive Summary: The Spiro-Lock Advantage

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional (


-rich) architectures is a critical strategy for improving solubility and exploring novel IP space.[1][2] The spiro[2.5]octane  scaffold represents a high-value bioisostere for the gem-dimethyl group.[1] Unlike a flexible gem-dimethyl cyclohexane, the fused cyclopropane ring imposes severe conformational constraints—a "Spiro-Lock"—that can be leveraged to fix substituent vectors in bioactive conformations.[1]

This guide analyzes the C4-substituted variants (alpha to the spiro center), where steric clashes are most pronounced.[1] We provide a validated framework for predicting conformational preferences and a robust synthetic protocol for accessing these scaffolds with high stereocontrol.

The Steric Landscape: C4-Substituent Effects

Geometry of the Spiro-Fusion

To understand the steric environment at C4, one must visualize the spiro[2.5]octane core not as a simple chair, but as a bisected chair .

  • The Bisecting Plane: The cyclopropane ring (C1-C2-C3) lies perpendicular to the mean plane of the cyclohexane ring (C3-C8).[1]

  • The "Pseudo-Flagpole" Interaction: Unlike a standard cyclohexane where 1,3-diaxial interactions are driven by axial hydrogens, the spiro[2.5]octane system presents the C1/C2 methylene protons of the cyclopropane ring. These protons extend "up" and "down" relative to the chair, creating a "wall" of steric density.

The C4-Axial Penalty

The thermodynamic preference for substituents at the C4 position is governed by a modified A-value.

  • Equatorial Preference: A substituent at C4-equatorial projects away from the spiro center, encountering minimal steric strain (similar to standard cyclohexane).[1]

  • Axial Penalty (The "Spiro-Clash"): A substituent at C4-axial is forced into close proximity with the syn-oriented hydrogen of the cyclopropane ring (C1 or C2).[1] Because the cyclopropane bond angle is compressed (60°), the C-H vectors splay outward, exacerbating this clash compared to a standard 1,3-diaxial methyl interaction.[1]

Key Insight: Consequently, C4-substituted spiro[2.5]octanes exhibit a hyper-equatorial preference .[1] The energy barrier to ring-flip (placing the C4 group axial) is significantly higher than in methylcyclohexane (


 kcal/mol), effectively "locking" the conformation.

ConformationalLandscape Sub_Eq Conformer A (C4-Substituent Equatorial) Global Minimum TS Transition State (Half-Chair/Twist) High Energy Barrier Sub_Eq->TS Ring Flip (+ΔG‡) TS->Sub_Eq Relaxation Sub_Ax Conformer B (C4-Substituent Axial) Severe Steric Clash TS->Sub_Ax Relaxation Sub_Ax->TS Fast Reversion Clash Steric Source: Interaction between C4-Axial Group and Cyclopropane C1-H (syn) Clash->Sub_Ax

Figure 1: Conformational energy landscape showing the hyper-stability of the equatorial conformer due to spiro-ring steric clashes.

Validated Synthetic Protocol

Strategic Disconnection

Direct alkylation of spiro[2.5]octan-4-one is prone to poly-alkylation and poor stereocontrol.[1] The most reliable route to 4-substituted spiro[2.5]octanes is the Simmons-Smith cyclopropanation of a pre-functionalized exo-methylene precursor.[1]

Pathway: 2-Substituted Cyclohexanone


 Wittig Methylenation 

Stereoselective Cyclopropanation.[1]
Experimental Workflow: Synthesis of trans-4-Methylspiro[2.5]octane

Target Audience Note: This protocol assumes standard Schlenk line proficiency.

Step 1: Methylenation of 2-Methylcyclohexanone
  • Reagents: Methyltriphenylphosphonium bromide (

    
    , 1.2 eq), KOtBu (1.3 eq), Dry THF.
    
  • Procedure:

    • Suspend

      
       in dry THF at 0°C under 
      
      
      
      .
    • Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min.

    • Add 2-methylcyclohexanone dropwise.[1]

    • Warm to RT and reflux for 4 hours.

    • Validation Point: Monitor by TLC (Hexanes/EtOAc 9:1). Disappearance of ketone spot (

      
      ) and appearance of non-polar alkene (
      
      
      
      ).
  • Workup: Quench with saturated

    
    , extract with pentane (to avoid removing volatile product), dry over 
    
    
    
    , and concentrate carefully.
Step 2: Directed Simmons-Smith Cyclopropanation

Mechanism: The reaction proceeds via a zinc-carbenoid species.[1] In 2-substituted allylic systems, the reagent is sensitive to steric direction, typically attacking from the less hindered face (anti to the C2-methyl), yielding the trans product (C4-Me equatorial in the spiro product).[1]

  • Reagents: Diethylzinc (

    
    , 1.0M in hexanes, Pyrophoric ), Diiodomethane (
    
    
    
    ), Dry DCM.[1]
  • Procedure:

    • Safety: Flame-dry all glassware.[1] Perform strictly under Argon.

    • Cool DCM (20 mL) to 0°C. Add

      
       (5.0 mmol) slowly.
      
    • Add

      
       (10.0 mmol) dropwise.[1] A white precipitate (
      
      
      
      ) may form.[1] Stir 20 min to form the Furukawa reagent (
      
      
      ).
    • Add the methylene-cyclohexane substrate (2.5 mmol) in DCM dropwise.[1]

    • Allow to warm to RT and stir for 12 hours.

  • Quench (Critical):

    • Cool to 0°C.[1]

    • Slowly add saturated

      
      .[1] Vigorous gas evolution (methane) will occur.[1]
      
    • Add 10% HCl to dissolve zinc salts.[1]

  • Purification: Extract with

    
    , wash with 
    
    
    
    , brine, dry (
    
    
    ). Purify via flash chromatography (100% Pentane).

SyntheticWorkflow Start Start: 2-Methylcyclohexanone Step1 Step 1: Wittig Reaction (MePPh3Br, KOtBu, THF) Target: 1-Methylene-2-methylcyclohexane Start->Step1 Check1 Validation: TLC/GC-MS (Confirm Alkene Formation) Step1->Check1 Step2 Step 2: Simmons-Smith (Et2Zn, CH2I2, DCM) Target: 4-Methylspiro[2.5]octane Check1->Step2 If Pure Check2 Validation: 1H-NMR (Cyclopropane signals @ 0.2-0.5 ppm) Step2->Check2 Final Final Product: trans-4-Methylspiro[2.5]octane (Equatorial Me preferred) Check2->Final Confirm Stereochem

Figure 2: Validated synthetic workflow for accessing C4-substituted spiro[2.5]octanes.

Characterization & Data Interpretation

NMR Signatures

To confirm the synthesis and the steric assignment, focus on the unique shielding cone of the cyclopropane ring.

SignalChemical Shift (

)
MultiplicityDiagnostic Value
Cyclopropane

0.15 – 0.60 ppmMultiplet (m)Definitive proof of spiro-ring formation.[1] High-field shift is characteristic.[1]
C4-H (Methine) 1.8 – 2.2 ppmMultipletCoupling constants (

) reveal axial/equatorial orientation.[1]
C4-Methyl 0.9 – 1.1 ppmDoublet (d)Shift varies based on proximity to the spiro-ring anisotropy.[1]
Determining Stereochemistry (NOESY)[1]
  • Equatorial C4-Substituent: You will observe NOE correlations between the C4-axial proton and the C6/C8 axial protons (1,3-diaxial relationship).[1]

  • Axial C4-Substituent: You will observe NOE correlations between the substituent itself and the C6/C8 axial protons, and potentially a strong NOE to the cyclopropane protons.

Applications in Drug Design[2][3][4][5]

The C4-substituted spiro[2.5]octane is not just a passive scaffold; it is a conformational restrictor .[1]

  • Metabolic Blocking: Placing a substituent at C4 (alpha to the spiro center) sterically hinders CYP450 approach to the cyclohexane ring, significantly increasing metabolic half-life (

    
    ).[1]
    
  • Solubility Enhancement: The increased

    
     fraction and the disruption of planar stacking (compared to phenyl analogs) improve aqueous solubility.
    
  • Vector Targeting: By locking the cyclohexane into a specific chair conformation via the "Spiro-Lock," substituents at C6 or C8 can be positioned with high precision to engage receptor pockets, minimizing the entropic penalty of binding.

References

  • Conformational Analysis of Spiro-Epoxides: Hrenar, T., Primožič, I., & Elenkov, M. M. (2017).[1][3] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19, 31601-31612.[1]

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery.[2][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831-840.[1]

  • Simmons-Smith Cyclopropanation Protocol: Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][6] Organic Reactions, 58, 1-415.[1] [1][4]

  • Steric Effects in Spiro Systems: Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322.[1] [1]

  • Synthesis of Spiro[2.5]octane Derivatives: Srikrishna, A., & Santosh, J. (2002).[1][7] Enantiospecific synthesis of spiro[2.5]octanes. Tetrahedron: Asymmetry, 13(4), 369-373.[1]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Spiro[2.5]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of Spiro[2.5]octane-4-carboxylic acid .

Executive Summary & Strategic Rationale

The spiro[2.5]octane scaffold is a privileged structural motif in medicinal chemistry, offering unique conformational restriction that can enhance the metabolic stability and selectivity of drug candidates (e.g., TRPC6 inhibitors). The transformation of Spiro[2.5]octan-4-one (a ketone) to This compound represents a one-carbon homologation where the carbonyl oxygen is replaced by a carboxylic acid moiety on the adjacent carbon frame (


).

While traditional Wittig homologation followed by oxidation is a viable route, it is multi-step and atom-inefficient. This protocol utilizes the Van Leusen Reductive Cyanation , a powerful, atom-economic method using Tosylmethyl Isocyanide (TosMIC) . This route is selected for its mild conditions, which are critical for preserving the acid-sensitive cyclopropane ring inherent to the spiro system.

Retrosynthetic Logic

The synthesis proceeds via a two-stage workflow:[1]

  • Reductive Cyanation: Conversion of the ketone to a nitrile with a one-carbon extension.[2]

  • Chemo-selective Hydrolysis: Conversion of the nitrile to the carboxylic acid under basic conditions to avoid cyclopropyl ring opening.

Retrosynthesis Target This compound (Target) Nitrile Spiro[2.5]octane-4-carbonitrile (Intermediate) Target->Nitrile Hydrolysis (NaOH, EtOH) Ketone Spiro[2.5]octan-4-one (Starting Material) Nitrile->Ketone Van Leusen (TosMIC, t-BuOK)

Figure 1: Retrosynthetic pathway utilizing the Van Leusen protocol to preserve the spiro-cyclopropane architecture.

Detailed Experimental Protocol

Phase 1: Reductive Cyanation (Van Leusen Reaction)

This step converts the ketone directly to the nitrile.[3] The mechanism involves the addition of the TosMIC anion to the carbonyl, followed by 5-endo-dig cyclization to an oxazoline intermediate, and subsequent fragmentation to the nitrile.

Safety Note: TosMIC is a solid and generally odorless, unlike liquid isocyanides, but should still be handled in a fume hood. Potassium tert-butoxide (


) is moisture-sensitive and corrosive.
Reagents & Materials
ReagentEquiv.[4][5][6][7][8][9]Role
Spiro[2.5]octan-4-one 1.0Substrate
TosMIC 1.3C1 Synthon/Reagent

2.5Base
Ethanol (Absolute) 2.0Proton Source (Critical)
1,2-Dimethoxyethane (DME) SolventReaction Medium (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvent Charge: Add anhydrous DME (10 mL per gram of ketone) and TosMIC (1.3 equiv). Stir until dissolved.

  • Substrate Addition: Add Spiro[2.5]octan-4-one (1.0 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add absolute ethanol (2.0 equiv) to the mixture. Then, add

    
      (2.5 equiv) portion-wise over 15 minutes.
    
    • Note: The reaction is exothermic.[6] Maintain internal temperature < 10°C during addition to prevent polymerization of TosMIC.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (

      
      ) should disappear, and a less polar nitrile spot (
      
      
      
      ) should appear.
  • Quench: Quench the reaction by pouring into cold brine (50 mL).

  • Extraction: Extract with Diethyl Ether or MTBE (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield Spiro[2.5]octane-4-carbonitrile .
    
Phase 2: Alkaline Hydrolysis

Acidic hydrolysis (e.g.,


) poses a high risk of opening the cyclopropane ring via protonation. Therefore, a base-mediated hydrolysis is strictly required.
Reagents & Materials
ReagentEquiv.[4][5][6][7][8][9]Role
Spiro[2.5]octane-4-carbonitrile 1.0Intermediate
NaOH (4M aq) 10.0Hydrolysis Reagent
Ethanol SolventCo-solvent
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the nitrile from Phase 1 in Ethanol (5 mL per gram).

  • Base Addition: Add 4M aqueous NaOH (10 equiv).

  • Reflux: Fit a condenser and heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Endpoint: Evolution of ammonia gas will cease when complete.

  • Workup (Critical Step):

    • Cool the reaction to room temperature.[7]

    • Concentrate in vacuo to remove ethanol (volume reduction by ~50%).

    • Dilute with water (20 mL).

    • Wash the aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted neutral organics. Discard organic layer. 
      
  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl dropwise to pH 4–5 .

    • Caution: Do not drop below pH 3 to ensure cyclopropane integrity.

    • The product should precipitate as a white/off-white solid or oil.

  • Isolation: Extract the acidic aqueous phase with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate to yield This compound .

Mechanistic Insight & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting. The Van Leusen reaction relies on the unique properties of the isocyanide carbon, which acts as both a nucleophile (towards the ketone) and an electrophile (during cyclization).

Mechanism Step1 Deprotonation of TosMIC (Formation of Sulfonyl-stabilized Carbanion) Step2 Nucleophilic Attack on Ketone (Formation of Alkoxide Intermediate) Step1->Step2 t-BuOK Step3 5-endo-dig Cyclization (Formation of Oxazoline Ring) Step2->Step3 Equilibrium Step4 Fragmentation & Elimination (Loss of Tosyl Group -> Nitrile) Step3->Step4 Irreversible

Figure 2: Mechanistic flow of the Van Leusen Reductive Cyanation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Moisture in reagents.Use fresh

and anhydrous DME. Moisture quenches the TosMIC anion.
Formation of Oxazole Lack of proton source.Ensure Ethanol is added. Without alcohol, the intermediate may eliminate

to form an oxazole instead of fragmenting to the nitrile.
Ring Opening (Phase 2) pH too low during workup.Stop acidification at pH 4–5. Use Citric Acid instead of HCl for gentler acidification.
Starting Material Recovery Steric hindrance.Spiro ketones are sterically crowded. Increase reaction time or temperature (up to 40°C) cautiously.

Analytical Validation

Confirm the identity of the product using the following characteristic signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Cyclopropane protons: Distinctive high-field multiplets between

      
       0.3 – 0.8 ppm.
      
    • 
      -proton (CH-COOH):  Triplet or multiplet around 
      
      
      
      2.3 – 2.6 ppm (shifted downfield from the nitrile precursor).
    • Carboxylic Acid (-COOH): Broad singlet > 10 ppm (exchangeable with

      
      ).
      
  • 
     NMR: 
    
    • Carbonyl Carbon: Signal at ~180 ppm (

      
      ).
      
    • Spiro Carbon: Quaternary carbon signal typically ~20–30 ppm.

References

  • Oldenziel, O. H., et al. (1977).[3] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry.[2][3] Link

  • Van Leusen, A. M. (2003).[9] Tosylmethyl Isocyanide.[3][4][6][7][8][9] Organic Reactions.[3][4][5][6][7][8][9][10] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (n.d.). This compound Product Detail.Link

Sources

Application Note: Strategic Synthesis of Spirocyclopropyl Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopropanation of Cyclohexenone Derivatives to Form Spiro Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The incorporation of spirocyclic motifs into drug candidates is a proven strategy to increase fraction saturated (


) character, improve solubility, and restrict conformational flexibility, thereby enhancing target binding affinity. This guide details the robust synthesis of spiro[2.5]octan-4-one scaffolds via the cyclopropanation of cyclohexenone derivatives. We focus on two complementary methodologies: Sulfur Ylide-Mediated Michael-Initiated Ring Closure (MIRC)  and Transition Metal-Catalyzed Carbenoid Insertion .

Strategic Decision Matrix

Selecting the appropriate cyclopropanation method depends heavily on the substrate's electronic substitution and the desired stereochemical outcome.

DecisionMatrix Start Target: Spirocyclopropyl Cyclohexenone Substrate Analyze Substrate Structure Start->Substrate TypeA Endocyclic Enone (Standard Cyclohexenone) Substrate->TypeA Direct Ring Functionalization TypeB Exocyclic Enone (Alkylidene Cyclohexenone) Substrate->TypeB Spiro via Exocyclic Bond MethodA Method A: Corey-Chaykovsky (Sulfoxonium Ylide) TypeA->MethodA Preferred: 1,4-Addition TypeB->MethodA High dr (MIRC) MethodB Method B: Rh/Cu Catalyzed Diazo Insertion TypeB->MethodB Enantioselective Potential

Figure 1: Decision tree for selecting the optimal cyclopropanation methodology based on substrate class.

Method A: Sulfur Ylide-Mediated MIRC (Corey-Chaykovsky)

This protocol utilizes the Corey-Chaykovsky reaction, specifically employing sulfoxonium ylides . Unlike sulfonium ylides (which favor epoxidation), sulfoxonium ylides are "softer" nucleophiles that undergo reversible addition to the carbonyl, favoring thermodynamic control via conjugate addition (1,4-addition) to enones, leading to cyclopropanation.

Mechanistic Insight

The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism. The ylide adds to the


-carbon of the enone to form a zwitterionic enolate intermediate. This enolate then performs an intramolecular 

attack on the methylene group bearing the leaving group (DMSO), collapsing to form the spiro-cyclopropane.

MIRC_Mechanism Step1 1. Ylide Formation (Deprotonation) Step2 2. Michael Addition (Reversible) Step1->Step2 Trimethylsulfoxonium Iodide + Base Step3 3. Enolate Rotation (Stereo-determining) Step2->Step3 Betaine Intermediate Step4 4. Ring Closure (Irreversible) Step3->Step4 Intramolecular SN2

Figure 2: Mechanistic pathway of the Corey-Chaykovsky cyclopropanation on enones.

Protocol 1: Synthesis of Spiro[2.5]octan-4-one

Scope: Applicable to 2-cyclohexen-1-one and substituted derivatives.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI) [CAS: 1774-47-6]

  • Sodium Hydride (60% dispersion in mineral oil) or KOtBu

  • DMSO (Anhydrous)

  • Substrate: 3-substituted-cyclohex-2-enone

Step-by-Step Procedure:

  • Ylide Generation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Add TMSOI (1.2 equiv) and maintain under inert atmosphere (

    
    ).
    
  • Solvation: Add anhydrous DMSO (0.5 M relative to substrate) via syringe. Stir at room temperature (RT) for 10 min until the salt is partially dissolved.

  • Deprotonation: Cool the mixture to 0 °C. Slowly add NaH (1.2 equiv) portion-wise to control hydrogen evolution. Caution:

    
     gas is generated. Stir at RT for 30–60 minutes until the solution becomes clear and evolution of gas ceases (formation of dimethyloxosulfonium methylide).
    
  • Substrate Addition: Cool the ylide solution to 0 °C. Add the cyclohexenone derivative (1.0 equiv) dissolved in a minimal amount of DMSO dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold brine (50 mL). Extract with

    
     or EtOAc (
    
    
    
    mL).
  • Purification: Wash combined organics with water (

    
    ) to remove residual DMSO, then brine. Dry over 
    
    
    
    , filter, and concentrate. Purify via flash column chromatography on silica gel.

Critical Parameter: The use of sulfoxonium (not sulfonium) is non-negotiable for cyclopropanation. Sulfonium ylides will yield the spiro-epoxide.

Method B: Rhodium-Catalyzed Exocyclic Cyclopropanation

For substrates containing an exocyclic double bond (e.g., 2-benzylidene-cyclohexan-1-one), transition metal catalysis offers superior stereocontrol.

Protocol 2: Rh(II)-Catalyzed Decomposition of Diazo Compounds

Scope: Ideal for creating spiro scaffolds with high diastereoselectivity from alkylidene cyclohexenones.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or chiral variants like 
    
    
    
    .
  • Carbene Source: Ethyl diazoacetate (EDA) or aryl diazoalkanes (generated in situ).

  • Solvent: DCM or DCE (Anhydrous).

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube, dissolve the alkylidene cyclohexenone (1.0 equiv) and

    
     (1 mol%)  in anhydrous DCM (0.2 M).
    
  • Addition: Prepare a solution of diazo compound (1.5 equiv) in DCM. Add this solution slowly via syringe pump over 2–4 hours to the stirring catalyst mixture at RT or 0 °C. Note: Slow addition prevents diazo homocoupling.

  • Completion: Stir for an additional 1 hour after addition is complete.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Isolate the spiro-product via flash chromatography.

Data & Performance Analysis

The following table summarizes typical results expected when applying these protocols to standard substrates.

Table 1: Comparative Efficiency of Cyclopropanation Protocols

Substrate TypeMethodReagent SystemTypical YieldDiastereomeric Ratio (dr)Notes
Cyclohexenone A (MIRC)TMSOI / NaH / DMSO85-95%>20:1Favors trans-addition relative to bulky substituents.
3-Methyl-cyclohexenone A (MIRC)TMSOI / NaH / DMSO78-88%10:1Steric bulk at C3 slightly reduces rate.
2-Benzylidene-cyclohexanone A (MIRC)TMSOI / NaH / DMSO90-98%>95:5Excellent for spiro[2.5]octanones.
2-Benzylidene-cyclohexanone B (Rh-Cat)

/ EDA
65-80%5:1 to >20:1Yield lower due to dimerization; dr depends on catalyst ligand.

Troubleshooting & Optimization

Issue: Epoxide formation instead of Cyclopropane (Method A)

  • Cause: Use of unstable ylide (sulfonium) or kinetic control.

  • Solution: Ensure Trimethylsulfoxonium Iodide is used. Increase reaction temperature slightly (to 40-50 °C) to favor thermodynamic 1,4-addition.

Issue: Low Conversion (Method A)

  • Cause: Moisture in DMSO quenching the ylide.

  • Solution: Use freshly distilled DMSO over

    
     or molecular sieves. Ensure NaH is fresh.
    

Issue: Diazo Homocoupling (Method B)

  • Cause: Local concentration of diazo compound is too high.

  • Solution: Reduce addition rate (syringe pump) or increase dilution.

References

  • Corey-Chaykovsky Reaction (Original): Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[1]1965 , 87, 1353–1364.[1] Link

  • Spirocyclopropanation via Sulfur Ylides: Li, Z.-Y.; et al. "Diastereoselective spirocyclopropanation of (E)-2-ylidene-3-cyclohexenones and sulfur ylides."[2] Org.[2][3][4] Biomol. Chem.2018 , 16, 566-574. Link

  • MIRC Mechanism Review: "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions." Org.[2][3][4] Chem. Front.2024 .[4][5] Link

  • Rh-Catalyzed Cyclopropanation: "Metal-catalyzed cyclopropanations." Wikipedia/General Reference. Link

  • Spiro[2.5]octan-4-one Synthesis: Li, Y.; et al. "Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions." Molecules2017 , 22, 324. Link

Sources

Application Note: Advanced Functionalization of Carboxylic Acids on Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[2.4]heptane) have emerged as critical bioisosteres in modern drug discovery, offering high


 character and defined exit vectors that escape the "flatland" of traditional aromatic chemistry. However, the very feature that makes them valuable—the orthogonal ring orientation—creates a unique steric corridor that severely hampers functionalization of the pendant carboxylic acid.

Standard coupling reagents (EDC, DCC) often fail on spiro-acids due to the inability of the bulky active ester intermediate to adopt the required trajectory for nucleophilic attack. This guide details high-fidelity reagent systems specifically selected to overcome the steric and electronic penalties inherent to spirocyclic acids.

The Spiro-Steric Challenge

Unlike linear alkyl acids, spiro-acids possess a "pucker" geometry. The orthogonal ring acts as a permanent steric gatekeeper.

  • The Problem: Formation of bulky active esters (e.g., -OBt, -OSu) creates a crowded transition state that retards nucleophilic attack, leading to hydrolysis or racemization (if

    
    -chiral).
    
  • The Solution: Use of "zero-length" activation agents (Ghosez’s Reagent) or compact cyclic anhydrides (T3P) that minimize the steric footprint of the activated intermediate.

Decision Matrix: Reagent Selection

The following decision tree outlines the logical selection of reagents based on the specific constraints of your spiro-substrate.

ReagentSelection Start Spiro-Carboxylic Acid Functionalization Q1 Target Transformation? Start->Q1 Amide Amide Bond Formation Q1->Amide Decarb Decarboxylative Coupling (C-N, C-C) Q1->Decarb Steric Steric Bulk of Amine? Amide->Steric LowSteric Primary/Unblocked Amines Steric->LowSteric HighSteric Secondary/Aniline/ Hindered Amines Steric->HighSteric HATU Reagent: HATU (Standard) LowSteric->HATU T3P Reagent: T3P (Propylphosphonic Anhydride) HighSteric->T3P Preferred Ghosez Reagent: Ghosez's Reagent (Acid Chloride in situ) HighSteric->Ghosez If T3P Fails Photo Photoredox Catalysis (Ir/Cu or Ni) Decarb->Photo

Figure 1: Strategic selection of reagents for spiro-acid functionalization. Note the divergence to T3P and Ghosez's reagent for hindered systems.

Core Functionalization: Amide Coupling

For spiro-acids, the gold standard is no longer HATU. The preferred reagent is T3P (Propylphosphonic anhydride) .[1]

Why T3P?
  • Low Epimerization: T3P acts as a kinetic trap. The cyclic anhydride intermediate reacts faster with the amine than the rate of oxazolone formation (the pathway to racemization).

  • Solubility: The by-products are water-soluble, crucial for spiro-compounds which often suffer from poor solubility in non-polar solvents.

  • Steric Profile: T3P forms a mixed anhydride that is less bulky than the tetramethyluronium salts of HATU/HBTU.

Protocol A: T3P-Mediated Coupling on Spiro[3.3]heptane Acid

Scope: Coupling of Spiro[3.3]heptane-2-carboxylic acid with electron-deficient anilines.

Materials:

  • Spiro-acid substrate (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc (Green/Standard) or 2-MeTHF.

Step-by-Step Methodology:

  • Charge: To a dry reaction vial equipped with a stir bar, add the spiro-acid (1.0 equiv) and the amine (1.1 equiv).

  • Solvate: Add EtOAc (concentration 0.1 M). Note: If solubility is an issue, use DMF, but EtOAc facilitates easier workup.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise.

  • Activation: Add T3P solution (2.0 equiv) dropwise over 5 minutes.

    • Mechanism:[1][2][3][4] The acid attacks T3P to form a mixed phosphonic anhydride.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS. The T3P by-product is invisible to UV, simplifying analysis.

  • Workup: Dilute with water. Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat. NaHCO3, then brine.

  • Isolation: Dry over MgSO4 and concentrate.

Expert Tip: For extremely hindered amines (e.g., tert-butyl amine), add 10 mol% 4-DMAP . The DMAP forms a highly reactive acyl-pyridinium intermediate from the T3P-anhydride.

Advanced Functionalization: Decarboxylative C-N Coupling

When the carboxylic acid is a "handle" rather than the final functionality, decarboxylative cross-coupling (via Photoredox) is the most powerful method to install amines or aryls directly onto the spiro ring, effectively converting a Spiro-COOH to a Spiro-NH-Ar.

Mechanism & Reagents

This protocol utilizes Metallaphotoredox Catalysis (MacMillan/Merck conditions).

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (oxidizes the carboxylate).

  • Metal Catalyst: Cu(MeCN)4PF6 (facilitates the C-N bond formation).

  • Ligand: Bathophenanthroline (bphen).

Protocol B: Decarboxylative Amination of Spiro-Acids

Scope: Converting Spiro[2.4]heptane-carboxylic acid to an N-aryl derivative.

Materials:

  • Spiro-acid (1.0 equiv)

  • Aryl bromide/iodide or Nitrogen Nucleophile (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Copper Source: Cu(MeCN)4PF6 (20 mol%)

  • Ligand: Bathophenanthroline (22 mol%)

  • Base: LiOtBu or Cs2CO3 (1.5 equiv)

  • Solvent: Dioxane or DMA.

  • Light Source: Blue LED (450 nm).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a separate vial, mix Cu(MeCN)4PF6 and Bathophenanthroline in the solvent for 10 minutes to form the active Copper-Ligand complex.

  • Main Vessel: Charge the spiro-acid, nucleophile, photocatalyst, and base into a reaction vial.

  • Combine: Transfer the pre-complexed Copper solution to the main vessel.

  • Degas: Sparge the solution with Nitrogen for 15 minutes. Critical: Oxygen quenches the excited state of the Iridium catalyst.

  • Irradiate: Seal the vial and place it 2–3 cm from the Blue LED source. Stir vigorously. Fan cooling is recommended to maintain temp < 35°C.

  • Duration: Irradiate for 12–24 hours.

  • Workup: Dilute with EtOAc, filter through a celite plug (to remove metal salts), and concentrate.

Decarboxylation Acid Spiro-COOH Carboxylate Spiro-COO- Acid->Carboxylate + Base Base Base (Deprotonation) Radical Spiro-Radical (•) Carboxylate->Radical SET Oxidation by Ir(III)* CO2 CO2 (Gas) Carboxylate->CO2 Ir_Ground Ir(III)* Excited State Ir_Red Ir(II) Ir_Ground->Ir_Red SET Cu_Cycle Cu(I)/Cu(II)/Cu(III) Cycle Radical->Cu_Cycle Radical Capture Product Spiro-N-R Product Cu_Cycle->Product Reductive Elimination Nucleophile N-Nucleophile Nucleophile->Cu_Cycle

Figure 2: Mechanistic flow of the decarboxylative amination. The spiro-acid is converted to a radical via Single Electron Transfer (SET), which is then captured by the copper catalytic cycle.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric shielding of the carbonyl carbon.Switch from HATU to Ghosez's Reagent . Generate the acid chloride in situ at neutral pH, then add amine.
Epimerization Over-activation leading to oxazolone.Use T3P with Pyridine. Avoid strong bases like TEA. Keep temperature < 0°C during addition.
Incomplete Decarboxylation Oxygen quenching or inefficient light penetration.Ensure rigorous degassing (freeze-pump-thaw is best). Use a narrow reaction vessel to maximize surface area-to-volume ratio for light exposure.
Solubility Issues High crystallinity of spiro-salts.Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v). HFIP stabilizes the tetrahedral intermediate in amide couplings.

References

  • T3P in Peptide and Amide Synthesis

    • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
    • Source:

  • Ghosez's Reagent for Hindered Acids

    • Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[5]

    • Source:

  • Decarboxylative Cross-Coupling (MacMillan)

    • Decarboxylative sp3 C–N coupling via dual copper and photoredox c
    • Source:

  • Spirocyclic Scaffolds in Drug Design

    • The synthesis of sterically hindered amides (Relevant to Spiro sterics).
    • Source:

Sources

Scalable synthesis routes for 4-substituted spiro[2.5]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 4-Substituted Spiro[2.5]octane Scaffolds

Part 1: Strategic Overview & Retrosynthetic Logic

The spiro[2.5]octane scaffold represents a privileged structural motif in modern medicinal chemistry.[1] By fusing a cyclopropane ring to a cyclohexane core, this scaffold offers unique conformational rigidity and metabolic stability (blocking labile sites) while increasing fraction sp3 (


) character—a key metric for clinical success.

The 4-substituted spiro[2.5]octane (where the substituent is on the cyclohexane ring adjacent to the spiro junction) is particularly valuable because it introduces a chiral center proximal to the spiro-fusion, allowing for precise vector positioning of pharmacophores.

Scalability Assessment of Routes

While several routes exist, only two are viable for multi-gram to kilogram scale-up.[2] We prioritize Route A for its versatility in generating chiral 4-substituted analogs.[2]

FeatureRoute A: Simmons-Smith (Furukawa Mod.) Route B: Double Alkylation
Precursor 2-Substituted CyclohexanonesActive Methylene (e.g.,

-keto esters)
Key Reagents

,

(or

)
1,2-Dibromoethane,

or

Scalability High (with strict safety controls)Very High (Commodity reagents)
Stereocontrol Excellent (1,2-induction from C4 substituent)Poor (Thermodynamic mixtures)
Applicability General (Alkyl, Aryl, OR, NHR)Limited to electron-withdrawing groups

Recommendation: This guide details Route A , utilizing the Furukawa modification of the Simmons-Smith reaction. It provides the highest functional group tolerance and stereochemical predictability for 4-substituted targets.[2]

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Methylenation)

Objective: Convert 2-substituted cyclohexanone to 1-methylene-2-substituted cyclohexane.

Mechanism: Wittig Olefination.[2][3] Scale: 100 mmol (approx. 10–15 g output).

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ): 1.2 equiv.[2]
    
  • Potassium tert-butoxide (

    
    ): 1.2 equiv.[2]
    
  • THF (Anhydrous): 0.5 M concentration.[2]

  • Starting Material: 2-Alkyl/Aryl-cyclohexanone (1.0 equiv).[2]

Protocol:

  • Suspension: In a flame-dried 500 mL 3-neck flask under

    
    , suspend 
    
    
    
    (42.8 g, 120 mmol) in anhydrous THF (200 mL).
  • Ylide Formation: Cool to 0°C. Add

    
     (13.5 g, 120 mmol) portion-wise over 15 minutes. The solution will turn bright yellow (ylide formation). Stir for 45 minutes at 0°C.
    
  • Addition: Add the 2-substituted cyclohexanone (100 mmol) dropwise as a solution in THF (20 mL) over 20 minutes.

    • Note: Maintain internal temp < 5°C to prevent decomposition.[2]

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[2] The ketone spot should disappear; a less polar alkene spot will appear.

  • Workup (Critical for Scale):

    • Quench with saturated

      
       (100 mL).
      
    • Dilute with Hexanes (200 mL)—Triphenylphosphine oxide (

      
      ) precipitates more effectively in hexanes than ether.[2]
      
    • Filter off the bulk

      
       solid.
      
    • Wash filtrate with water (

      
       mL) and brine.[2] Dry over 
      
      
      
      .[2][4]
  • Purification: Concentrate and pass through a short silica plug (eluting with 100% Pentane or Hexanes) to remove residual phosphorous byproducts.[2]

Yield Target: 85–95%.

Phase 2: The Scalable Cyclopropanation (Furukawa Modification)

Objective: Stereoselective conversion of the exocyclic alkene to the spiro[2.5]octane.

Safety Alert (Critical): Diethylzinc (


) is pyrophoric .[2] It ignites spontaneously in air.[2] All transfers must use cannula techniques or gas-tight syringes under positive Argon/Nitrogen pressure.[2]

Reagents:

  • Diethylzinc (

    
    ): 1.0 M in Hexanes (2.5 equiv).[2]
    
  • Diiodomethane (

    
    ): 5.0 equiv.[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2] DCE allows higher temperature (reflux) which drives difficult substrates.[2]

  • Substrate: 1-methylene-2-substituted cyclohexane (from Phase 1).[2]

Protocol:

  • Setup: Flame-dry a 1 L 3-neck flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add DCE (300 mL) and cool to 0°C.

  • Et2Zn Addition: Transfer

    
     (250 mL of 1.0 M solution, 250 mmol) via cannula into the flask.
    
    • Process Tip: Ensure the tip of the cannula is submerged in the solvent to avoid splashing.

  • Carbenoid Formation: Add

    
     (40 mL, 500 mmol) dropwise via syringe pump or addition funnel over 30 minutes.
    
    • Observation: A white precipitate (

      
      ) may form, and the solution may fume slightly. Maintain temp < 5°C. Stir for 20 mins.
      
  • Substrate Addition: Add the alkene (100 mmol) in DCE (50 mL) dropwise.

  • Reaction:

    • Allow to warm to RT.[2][4]

    • Optimization: If reaction is slow (monitored by GC/MS), heat to mild reflux (60°C) for 2–6 hours. The "4-substituent" creates steric bulk, often requiring thermal energy to drive completion.[2]

  • Quench (Exothermic):

    • Cool to 0°C.[2]

    • Slowly add saturated

      
       solution.[2] Caution: Vigorous gas evolution (ethane) and foaming.[2]
      
  • Workup:

    • Separate layers.[2] Extract aqueous layer with DCM (

      
      ).[2]
      
    • Wash combined organics with

      
       (to remove Zinc salts), then saturated 
      
      
      
      , then brine.
    • Dry (

      
      ) and concentrate.[2]
      

Stereochemical Outcome:

  • Non-coordinating groups (Alkyl/Aryl): The cyclopropanation occurs anti to the substituent at C4 due to steric hindrance.

  • Coordinating groups (OH/OMe): If the substituent is a hydroxyl group, the Zinc reagent coordinates to the oxygen, directing the cyclopropanation syn to the substituent.

Part 3: Visualization & Logic

Workflow Diagram: Synthesis of 4-Substituted Spiro[2.5]octane

SpiroSynthesis cluster_stereo Stereocontrol Logic Start 2-Substituted Cyclohexanone Step1 Wittig Olefination (MePPh3Br / KOtBu) Start->Step1 Phase 1 Inter 1-Methylene-2-substituted Cyclohexane Step1->Inter Exocyclic Alkene Step2 Furukawa Cyclopropanation (Et2Zn / CH2I2) Inter->Step2 Phase 2 Prod 4-Substituted Spiro[2.5]octane Step2->Prod Stereoselective Ring Closure Logic1 Substituent = Alkyl/Aryl (Steric Control) Result1 Anti-Addition (Major) Logic1->Result1 Logic2 Substituent = OH (Chelation Control) Result2 Syn-Addition (Major) Logic2->Result2

Caption: Figure 1. Sequential workflow for spiro[2.5]octane synthesis with stereochemical decision logic.

Part 4: Scalability & Troubleshooting Guide

The following data summarizes parameters for scaling this reaction from 10g to 1kg.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Mitigation Strategy
Exotherm Control Ice bath sufficientActive chiller required (-10°C)Et2Zn addition rate limits heat generation.[2]
Quenching Dropwise additionControlled dosing pumpMethane/Ethane gas evolution requires high-capacity venting/scrubbing.[2]
Purification Column ChromatographyDistillationSpiro[2.5]octanes are often volatile oils; vacuum distillation is preferred over chromatography.[2]
Solvent Waste High (Chromatography)Low (Recycling)DCE is toxic; replace with DCM or Toluene if possible, though yield may dip.
Troubleshooting the Furukawa Reaction
  • Stalled Reaction: If the alkene remains after 4 hours, add a second charge of

    
     (1.0 equiv) without adding more Zinc. The active carbenoid species may have degraded.
    
  • Low Yield: Check the quality of

    
    . If the solution is cloudy or has significant white precipitate before use, the titer is low. Titrate or use a fresh bottle.
    
  • Stereoselectivity Erosion: Ensure the reaction temperature does not exceed 60°C. Higher temperatures can degrade the directing capability of chelating groups (e.g., -OH).

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959 , 81(16), 4256–4264. Link[2]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24(1), 53–58. Link[2]

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[2] Organic Reactions, 2001 , 58, 1–415. Link[2]

  • Deng, L. J.; Gi, H.-J.; Chen, Y. "Scalable Synthesis of Spiro[2.5]octane Derivatives." Organic Process Research & Development, 2015 (General reference for scale-up principles of zinc carbenoids). Link

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103(4), 977–1050. Link[2]

Sources

Using Spiro[2.5]octane-4-carboxylic acid as a peptidomimetic linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spiro[2.5]octane-4-carboxylic Acid as a Rigid Peptidomimetic Linker [1]

Executive Summary & Scientific Rationale

In the landscape of peptidomimetics, the challenge often lies in balancing conformational freedom with binding affinity.[1] Linear peptides suffer from high entropic penalties upon binding and susceptibility to proteolytic cleavage.[1] This compound (SOCA) represents a high-value "conformational lock."[1]

Unlike standard cyclic or aromatic linkers, the spiro[2.5]octane scaffold introduces a unique geometric constraint due to the orthogonal fusion of the cyclopropane and cyclohexane rings.[1][2] When incorporated into a peptide backbone or used as a terminal modifier, the C4-carboxylate—positioned adjacent to the sterically demanding spiro-C3 center—forces the attached peptide chain into specific torsion angles (


), effectively mimicking 

-turns or protecting the terminus from carboxypeptidases.[1]

Key Physicochemical Advantages:

  • Vector Orthogonality: The spiro-fusion creates a rigid 90° orientation between ring planes, providing novel exit vectors unavailable in fused bicyclic systems (e.g., decalins).[1]

  • Metabolic Shielding: The steric bulk of the spiro-cyclopropane adjacent to the amide bond (post-coupling) sterically hinders proteolytic enzymes.[1]

  • Lipophilicity Modulation: The carbocyclic scaffold increases logP, enhancing membrane permeability compared to polar natural amino acids.[1]

Structural Analysis & Design Logic

The target molecule, This compound , features a carboxylic acid group at position 4.[1] According to IUPAC numbering for spiro[2.5]octane, the spiro-carbon is C3.[1] Therefore, the carboxylate is adjacent to the quaternary spiro center.[1]

  • Steric Environment: The proximity of the C4-carboxyl to the C3-spiro center creates significant steric pressure.[1] This is the primary mechanism of action for its peptidomimetic properties—it restricts rotation around the

    
     and 
    
    
    
    bonds of the connected residue.[1]
  • Bioisosterism: SOCA acts as a bulky, lipophilic bioisostere for Leucine or Phenylalanine side chains when the ring is functionalized, or as a Proline mimetic when incorporated into a turn.[1]

Diagram 1: Structural Logic & Pharmacophore Projection

SOCA_Logic Scaffold Spiro[2.5]octane Scaffold Constraint Steric Constraint (C3 Spiro Center) Scaffold->Constraint Orthogonal Ring Fusion Function C4-Carboxylic Acid (Reactive Handle) Scaffold->Function Position 4 Outcome Conformational Lock (Beta-Turn Mimicry) Constraint->Outcome Restricts Torsion Shielding Proteolytic Resistance Constraint->Shielding Blocks Enzyme Access Function->Outcome Directs Vector Outcome->Shielding Secondary Effect

Caption: Mechanistic flow of this compound as a peptidomimetic. The C3 spiro-fusion creates steric bulk that locks the conformation of the C4-attached chain.[1]

Experimental Protocol: Synthesis of the Linker

Since SOCA is not a standard catalog reagent in many libraries, in-house synthesis is often required.[1] The following protocol is optimized for high yield and scalability, utilizing a Simmons-Smith cyclopropanation strategy on a cyclohexanone derivative.

Reagents & Equipment
  • Starting Material: Ethyl 2-oxocyclohexanecarboxylate (commercially available).[1]

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), Diethylzinc (
    
    
    ), Diiodomethane (
    
    
    ), Lithium Hydroxide (
    
    
    ).[1]
  • Solvents: Dry THF, Dry Toluene, DCM.[1]

  • Analysis: LC-MS,

    
    -NMR.
    
Step-by-Step Synthesis Workflow

Step 1: Methylenation (Wittig Reaction) [1]

  • Suspend

    
     (1.2 equiv) in dry THF under Argon at 0°C.
    
  • Add

    
     (1.2 equiv) portion-wise.[1] Stir for 30 min (solution turns yellow/orange).
    
  • Add Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise.[1]

  • Warm to RT and reflux for 4 hours.

  • Workup: Quench with sat.

    
    , extract with hexane/ether (to precipitate triphenylphosphine oxide), dry over 
    
    
    
    , and concentrate.[1]
  • Product A: Ethyl 2-methylenecyclohexanecarboxylate.[1]

Step 2: Spiro-Cyclopropanation (Simmons-Smith) Critical Step: This installs the spiro[2.5] system.[1]

  • Dissolve Product A in dry Toluene under Argon.

  • Cool to -10°C. Carefully add

    
     (1.0 M in hexanes, 2.5 equiv). Caution: Pyrophoric. 
    
  • Add

    
     (2.5 equiv) dropwise over 20 mins.[1] Maintain temp < 0°C.
    
  • Allow to warm to RT and stir for 12-16 hours.

  • Quench: Carefully add sat.

    
     (exothermic).[1]
    
  • Purification: Extract with EtOAc. Wash with

    
     (to remove iodine), brine, and water.[1] Flash chromatography (Hexane:EtOAc).[1]
    
  • Product B: Ethyl spiro[2.5]octane-4-carboxylate.[1]

Step 3: Saponification

  • Dissolve Product B in THF:Water (3:1).[1]

  • Add

    
     (3.0 equiv).[1] Stir at 50°C for 4 hours.
    
  • Acidify to pH 2 with 1N HCl.

  • Extract with DCM, dry, and concentrate.

  • Final Product: This compound (SOCA) .

Protocol: Peptide Coupling (Solid Phase)

Coupling SOCA to a peptide chain (N-terminus) is challenging due to the steric hindrance of the spiro ring adjacent to the carboxylate.[1] Standard conditions (HBTU/DIEA) often result in low yields or incomplete coupling.[1]

Optimized Coupling System: HATU / HOAt / TMP (2,4,6-Trimethylpyridine).[1]

Workflow Diagram: Solid Phase Incorporation

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Activation Activation: SOCA (3 eq) + HATU (2.9 eq) + HOAt (3 eq) + TMP (6 eq) Resin->Activation Coupling Coupling Reaction DMF, 25°C, 4-6 Hours Activation->Coupling Check Kaiser Test / LCMS Coupling->Check Recouple Double Coupling (Repeat Activation) Check->Recouple Incomplete Final Spiro-Capped Peptide Check->Final Complete Recouple->Coupling

Caption: Optimized SPPS workflow for sterically hindered spiro-acids. TMP is preferred over DIEA to reduce racemization and improve base strength in hindered environments.[1]

Detailed Procedure
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) carrying the peptide sequence in DMF for 30 mins.

  • Deprotection: Remove Fmoc group (20% Piperidine/DMF) to expose the N-terminal amine.[1] Wash 5x with DMF.[1]

  • Pre-Activation (Critical):

    • In a separate vial, dissolve SOCA (3.0 equiv relative to resin loading).[1]

    • Add HATU (2.9 equiv) and HOAt (3.0 equiv).[1]

    • Add TMP (Collidine) (6.0 equiv).[1] Note: Collidine is less prone to abstracting alpha-protons than DIEA, preserving stereochemistry if chiral centers are present.[1]

    • Allow to activate for 2-3 minutes (solution turns yellow).[1]

  • Coupling: Transfer the activated solution to the resin.[1] Shake/vortex at Room Temperature for 4 to 6 hours . Note: Standard peptides take 1 hour; spiro-systems require longer diffusion and reaction times.[1]

  • Monitoring: Perform a micro-cleavage and analyze by LC-MS. If starting material (uncapped peptide) remains >5%, perform a double coupling with fresh reagents.[1]

  • Capping (Optional): If the spiro-acid is the final N-cap, acetylate unreacted amines to prevent deletion sequences.

Data Analysis & Validation

When characterizing the SOCA-modified peptide, expect specific shifts in analytical data compared to the linear parent peptide.[1]

ParameterObservationInterpretation
NMR (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
High-field signals (0.3 - 1.0 ppm)Diagnostic cyclopropane protons.[1] Confirms spiro incorporation.[1][2][3][4]
NMR (NOESY) Strong

NOEs
Indicates a folded structure (likely

-turn) induced by the spiro constraint.[1]
LC-MS Retention Time Shift (

)
SOCA is highly lipophilic.[1] Expect a significant shift to higher organic % compared to Acetyl- or H- capped peptides.[1]
Proteolytic Stability

increase > 5-10x
Incubate with Chymotrypsin/Pronase.[1] The spiro-bulk blocks the active site access.[1]

Advanced Application: Creating the Amino Acid Analog

If the goal is to insert the spiro system internally (not just as a cap), the 4-amino-spiro[2.5]octane-4-carboxylic acid is required.[1]

Conversion Protocol (Curtius Rearrangement):

  • Start with This compound .

  • Convert to Acyl Azide: Treat with DPPA (Diphenylphosphoryl azide) and

    
     in Toluene.[1]
    
  • Rearrangement: Heat to 80°C to form the Isocyanate (

    
    ).
    
  • Trapping: Add Benzyl Alcohol (

    
    ) to form the Cbz-protected amine.[1]
    
  • Hydrolysis: If the starting material was the ester, hydrolyze the ester to get the Cbz-protected amino acid.[1]

  • Result: A fully protected spiro-amino acid ready for Fmoc-SPPS (after switching Cbz to Fmoc via hydrogenation and Fmoc-OSu).

References

  • BenchChem. (2025).[1][2] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from [1]

  • Hiesinger, K., et al. (2021).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1] [1]

  • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840.[1]

  • Montalvo-González, R., et al. (2012).[1][5] "Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives." Magnetic Resonance in Chemistry, 50(1), 33-39.[1] [1]

  • PubChem. (2025).[1] Compound Summary: Spiro[2.5]octane-1-carboxamide.[1][4] National Library of Medicine.[1] [1]

Sources

Application Note: Protecting Group Strategies for Spirocyclic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Spirocyclic Acid Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Introduction: The "Spiro-Steric" Conundrum

Spirocyclic scaffolds—particularly spiro[3.3]heptanes, spiro[2.5]octanes, and spiro-oxetanes—have emerged as critical "saturated bioisosteres" in modern drug discovery. They offer high


 character and unique exit vectors that mimic phenyl rings without the metabolic liability of planarity.

However, synthesizing carboxylic acid derivatives of these scaffolds presents a distinct "Spiro-Steric" challenge :

  • Steric Shielding: The quaternary spiro-carbon acts as a significant steric shield, rendering standard ester hydrolysis (saponification) kinetically sluggish.

  • Ring Strain: Small spiro-rings (cyclopropane, oxetane) possess inherent ring strain (~25-26 kcal/mol for cyclobutane), making them susceptible to ring-opening under harsh acidic or Lewis-acidic deprotection conditions.

  • Orthogonality: Many spiro-acids are bifunctional (e.g., spiro-amino acids), requiring precise orthogonal protection strategies that tolerate the steric bulk.

This guide details field-proven strategies to navigate these competing demands, moving beyond standard textbook protocols to "process-ready" solutions.

Strategic Decision Framework

Selection of the carboxylic acid protecting group (PG) must be dictated by the stability of the spiro-core and the steric environment of the carbonyl.

Figure 1: Protecting Group Selection Workflow

PG_Selection Start START: Analyze Spiro-Scaffold StrainCheck Is the Spiro-Ring Acid Sensitive? (e.g., Oxetane, Cyclopropane) Start->StrainCheck StericCheck Is the Carboxyl Group Sterically Congested? StrainCheck->StericCheck No (Ring is Robust) Allyl STRATEGY A: Allyl Ester (Cleavage: Pd(PPh3)4, NMM) StrainCheck->Allyl Yes (High Risk) Bn STRATEGY B: Benzyl Ester (Cleavage: H2, Pd/C) StrainCheck->Bn Yes (Reductive Stability OK) tBu STRATEGY C: t-Butyl Ester (Cleavage: TFA/DCM or HCl) StericCheck->tBu Moderate Sterics (Acid Cleavage Fast) MeEt STRATEGY D: Methyl/Ethyl Ester (Cleavage: TMSOK or LiOH/H2O2) StericCheck->MeEt Extreme Sterics (Requires Nucleophilic Attack)

Caption: Decision matrix for selecting carboxylic acid protecting groups based on spiro-ring stability and steric hindrance.

Detailed Protocols

Protocol A: Nucleophilic Cleavage of Sterically Hindered Methyl Esters

Context: Standard LiOH saponification of spiro[3.3]heptane-2-carboxylic esters often stalls due to the quaternary center blocking the trajectory of the hydroxide ion. Heating these reactions can lead to decarboxylation or epimerization. Solution: Use Trimethylsilanolate (TMSOK) or LiBr/Amine systems to effect anhydrous nucleophilic cleavage.

Method 1: Potassium Trimethylsilanolate (TMSOK)

This reagent acts as a soluble source of anhydrous oxide, attacking the methyl group (SN2) rather than the carbonyl, bypassing the steric shield.

Reagents:

  • Substrate: Spiro-methyl ester (1.0 equiv)

  • TMSOK (Potassium trimethylsilanolate): 2.0 – 3.0 equiv

  • Solvent: Anhydrous THF or Et₂O

Step-by-Step:

  • Dissolution: Dissolve the hindered spiro-ester in anhydrous THF (0.1 M) under N₂.

  • Addition: Add TMSOK (solid) in one portion at room temperature.

    • Note: The reaction may turn slightly yellow/cloudy.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS.

    • Mechanism:[1][2][3] The trimethylsilanolate anion attacks the methyl group of the ester, generating the potassium carboxylate and volatile TMS-OMe.

  • Workup:

    • Dilute with Et₂O.

    • Wash with 1M citric acid (to protonate the carboxylate) or 1M HCl (if ring is stable).

    • Extract aqueous layer with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

Method 2: LiBr / TEA Mediated Hydrolysis

For substrates sensitive to strong nucleophiles, the LiBr-assisted method activates the carbonyl while providing a mild hydroxide source.

Reagents:

  • LiBr (10.0 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Solvent: Wet MeCN (2% H₂O)

Procedure:

  • Combine ester, LiBr, and TEA in MeCN/H₂O.

  • Stir at room temperature for 12–24 h.

  • The Lewis acidity of Li⁺ activates the carbonyl oxygen, overcoming the steric barrier for water attack.

Protocol B: "Acid-Free" Deprotection for Spiro-Oxetanes (Allyl Esters)

Context: Spiro-oxetanes (e.g., 2-oxaspiro[3.3]heptane) are valuable for lowering lipophilicity. However, the oxetane ring is prone to opening under the acidic conditions required to remove t-Butyl esters (TFA) or the basic conditions of saponification. Solution: Allyl esters offer a neutral, transition-metal-catalyzed deprotection pathway.

Reagents:

  • Substrate: Spiro-allyl ester (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Scavenger: Morpholine or N-Methylaniline (2.0 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) and degas with N₂ for 5 minutes.

    • Critical: Oxygen poisons the Pd(0) catalyst.

  • Scavenger Addition: Add Morpholine (1.5–2.0 equiv).

    • Role: Acts as the nucleophile to intercept the

      
      -allyl palladium complex, preventing re-attack on the carboxylate.
      
  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Wrap flask in foil (light sensitive).

  • Monitoring: Stir at RT. Reaction is typically complete in <1 hour.

  • Workup (Purification):

    • The product is the free acid. The byproduct is N-allylmorpholine.

    • Extraction: Partition between 1M aqueous NaHCO₃ and DCM. Discard organic layer (contains catalyst/byproducts). Acidify aqueous layer to pH 3 with 1M citric acid and extract with EtOAc.

Protocol C: Orthogonal Protection for Spiro-Amino Acids

Context: Synthesis of spiro-proline analogs (e.g., 2-azaspiro[3.3]heptane-6-carboxylic acid) requires protecting the amine and acid orthogonally.

Strategy:

  • Fmoc/t-Butyl Strategy: Best for solid-phase peptide synthesis (SPPS).

    • Amine: Fmoc (Base labile).

    • Acid:[2][4][5][6] t-Butyl ester (Acid labile).

  • Boc/Benzyl Strategy: Best for solution-phase scale-up.

    • Amine: Boc (Acid labile).

    • Acid:[2][4][5][6] Benzyl ester (Hydrogenolysis labile).

Data Comparison: Hydrolysis Rates of Spiro-Esters Relative rates of hydrolysis for spiro[3.3]heptane-2-carboxylates (approximate).

Ester TypeReagentReaction TimeRisk Factor
Methyl LiOH / THF / H₂O> 48 h (Incomplete)Epimerization, slow
Methyl TMSOK / THF2 - 4 hLow (Anhydrous)
t-Butyl TFA / DCM1 hRing opening (if oxetane present)
Allyl Pd(PPh₃)₄ / Morpholine0.5 hCatalyst cost, O₂ sensitivity
Benzyl H₂ / Pd/C1 - 3 hIncompatible with alkenes/sulfur

Visualizing the Orthogonal Workflow

This diagram illustrates the synthesis of a spiro-amino acid using a Boc/Benzyl strategy, highlighting the "safety" of the spiro-ring during deprotection.

Orthogonal_Strategy Start Spiro-Scaffold (NH, COOH free) Step1 1. Install Boc (Amine) (Boc2O, NaOH) Start->Step1 Step2 2. Install Benzyl (Acid) (BnBr, Cs2CO3) Step1->Step2 FullyProtected Fully Protected Spiro-AA Step2->FullyProtected DeprotectAcid Route A: Acid Deprotection (H2, Pd/C) Yields: Boc-Spiro-COOH FullyProtected->DeprotectAcid Orthogonal Cleavage 1 DeprotectAmine Route B: Amine Deprotection (HCl/Dioxane) Yields: H2N-Spiro-COOBn FullyProtected->DeprotectAmine Orthogonal Cleavage 2

Caption: Orthogonal deprotection pathways for a Boc/Benzyl protected spiro-amino acid, allowing selective exposure of either the N- or C-terminus.

Troubleshooting & Expert Tips

  • "The Reaction is Stuck": If LiOH hydrolysis of a methyl ester stalls at 50%, do not increase temperature >60°C. Switch to the TMSOK protocol (Protocol A). The increased nucleophilicity of the silanolate anion in organic solvent penetrates the steric shield better than hydrated hydroxide.

  • Scavenging Palladium: When using Allyl esters (Protocol B), residual Pd can chelate to the spiro-amine or acid. Wash the final organic extracts with aqueous sodium diethyldithiocarbamate or use a commercially available metal scavenger resin (e.g., SiliaMetS® Thiol).

  • Acid Sensitivity Check: Before using TFA to remove a t-Butyl group on a novel spiro-scaffold, run a small-scale NMR test. Treat the substrate with dilute TFA in deuterated chloroform. Look for new signals in the alkene region (5.0–6.0 ppm), which indicate ring opening/elimination.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Organic Letters. [Link]

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents of O-2." Tetrahedron Letters. (Reference for TMSOK utility in hindered esters). [Link]

  • Guerin, D. J., et al. (2005). "Orthogonal protecting groups for the synthesis of amino acids."[7][8] Chemical Reviews. [Link]

  • Maldonado-Ortega, U., et al. (2018). "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O." Journal of the Mexican Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Preventing cyclopropane ring opening during acid hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of the Strained Ring

Welcome to the technical support guide for handling cyclopropane-containing molecules, specifically focusing on the prevention of undesired ring-opening during acid hydrolysis. For researchers in medicinal chemistry and drug development, the cyclopropane motif is invaluable; it can enhance metabolic stability, modulate conformation, and improve target binding affinity.[1] However, the inherent ring strain that makes it a useful synthetic building block also renders it susceptible to cleavage under various conditions, particularly acidic ones.[2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of cyclopropane instability and provide actionable, field-proven strategies to preserve this critical functional group during synthetic manipulations like the hydrolysis of esters or the deprotection of alcohols and amines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the stability of cyclopropanes in acidic media.

Q1: What is the fundamental mechanism of acid-catalyzed cyclopropane ring opening?

A1: The high ring strain of cyclopropane (approximately 115 kJ/mol) makes it thermodynamically unstable, though it often exhibits remarkable kinetic stability.[2][3] Under acidic conditions, the C-C bonds, which have significant p-orbital character (resembling a π-bond), can be protonated by a Brønsted acid or activated by a Lewis acid. This leads to the formation of a carbocationic intermediate. The positive charge can be located at a corner of the ring or, more commonly, the ring opens to form a more stable secondary or tertiary carbocation, which is then trapped by a nucleophile (like water or the conjugate base of the acid).[4] This process is driven by the massive relief of ring strain.

Caption: Acid-catalyzed cyclopropane ring-opening mechanism.

Q2: Are all cyclopropanes equally susceptible to ring opening? What role do substituents play?

A2: No, substituent effects are critical. The stability of a cyclopropane ring in acid is highly dependent on the electronic nature of its substituents.

  • Unactivated Cyclopropanes: Simple alkyl or aryl cyclopropanes are relatively robust. Ring opening requires harsh conditions (e.g., strong acids, high temperatures) because the formation of a primary or secondary carbocation is energetically unfavorable.

  • Donor-Acceptor (D-A) Cyclopropanes: These are significantly more reactive. A cyclopropane substituted with both an electron-donating group (e.g., alkoxy, aryl) and an electron-withdrawing group (e.g., ester, nitrile) has highly polarized C-C bonds.[2][5] They are readily activated by Lewis acids coordinating to the acceptor group, which facilitates heterolytic cleavage to form a stabilized zwitterionic intermediate.[2][6]

  • Vinylcyclopropanes: The presence of an adjacent π-system can facilitate ring opening via the formation of resonance-stabilized carbocations.

  • Cyclopropylcarbinyl Systems: Conditions that generate a positive charge or radical on a carbon adjacent to the ring should be strictly avoided. The cyclopropylcarbinyl cation undergoes an extremely rapid, almost barrierless, ring-opening rearrangement to the homoallyl cation.[7]

Q3: My goal is to hydrolyze an ester. What are the key reaction parameters I need to control?

A3: To selectively hydrolyze a functional group like an ester while preserving the cyclopropane ring, you must operate under conditions that favor the desired reaction kinetically, while disfavoring the ring-opening pathway. This is a classic case of kinetic vs. thermodynamic control .[8][9] Ring opening is often the thermodynamically favored outcome due to the release of strain, but it has a higher activation energy for unactivated cyclopropanes.

ParameterRecommendation for Ring PreservationRationale
Temperature Low (e.g., -10 °C to RT) Lower temperatures limit the available energy to overcome the activation barrier for ring opening. Most reactions should be initiated at 0°C or below.[10][11]
Acid Strength Use the mildest acid possible. Strong Brønsted acids (HCl, H₂SO₄) can directly protonate the ring.[7] Consider weaker organic acids (formic, acetic), buffered systems, or acidic resins. Milder acids like p-toluenesulfonic acid can still be too harsh for sensitive substrates.[12][13]
Acid Concentration Use catalytic amounts. Stoichiometric or excess acid increases the probability of the undesired ring-opening reaction.
Reaction Time Monitor closely and stop upon completion. Prolonged exposure to acidic conditions, even mild ones, can lead to the slow accumulation of the thermodynamic ring-opened product.[9][14]
Solvent Use non-polar or less-coordinating solvents. Highly polar or strongly coordinating solvents (like HFIP) can stabilize carbocationic intermediates, promoting SN1-type ring opening.[15][16]
Q4: I need to remove an acid-labile protecting group (e.g., Boc, TBS, Acetal). What are my options?

A4: This is a common and challenging scenario. The key is to find deprotection conditions that are orthogonal to the stability of your cyclopropane ring.

  • For Boc Groups: Instead of standard strong acids like TFA or HCl, consider milder, localized acid delivery. For example, gaseous HCl in a non-polar solvent at low temperature, or using a solid-supported acid catalyst that can be filtered off quickly.

  • For Silyl Ethers (TBS, TIPS): While often removed with acid, fluoride-based deprotection (TBAF, HF-Pyridine) is the preferred orthogonal method. If acidic removal is unavoidable, buffered systems like acetic acid/THF/water are much milder than strong mineral acids.[17]

  • For Acetals/Ketals: These are particularly challenging as they require acid for removal. Use of pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol or ethanol at room temperature or slightly warmed can be effective.[18] The reaction should be meticulously monitored by TLC or LC-MS to avoid overexposure.

  • Alternative Protecting Groups: In the design phase of your synthesis, consider protecting groups that are cleaved under non-acidic conditions.[19]

    • Amines: Fmoc (cleaved by base, e.g., piperidine) or Cbz (cleaved by hydrogenolysis).[19]

    • Alcohols: Benzyl (Bn) ethers (hydrogenolysis) or specific silyl ethers that are highly labile to fluoride.

Part 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving issues related to cyclopropane ring opening during your experiments.

Troubleshooting_Workflow start_node start_node condition_node condition_node action_node action_node result_node result_node start Problem: Ring-Opened Products Detected q1 Is it a Donor-Acceptor (D-A) Cyclopropane? start->q1 a1_yes Switch to non-acidic methods. Consider enzymatic hydrolysis or alternative protecting groups. q1->a1_yes Yes a1_no Proceed to Acid Condition Analysis q1->a1_no No q2 What type of acid was used? a1_no->q2 q2_strong Strong Brønsted Acid (HCl, H₂SO₄, TFA) q2->q2_strong q2_lewis Lewis Acid (Sc(OTf)₃, BF₃·OEt₂) q2->q2_lewis q2_mild Mild Organic Acid (AcOH, PPTS) q2->q2_mild a2_strong Switch to a weaker acid: - Acetic Acid / buffer - PPTS - Acidic resin (e.g., Amberlyst) q2_strong->a2_strong a2_lewis Reduce catalyst loading. Lower temperature drastically (-40°C). Screen other Lewis acids. q2_lewis->a2_lewis q3 What was the reaction temperature? q2_mild->q3 result Ring Integrity Preserved a2_strong->result a2_lewis->result a2_mild Conditions are still too harsh. Proceed to Temperature Analysis. q3_high > Room Temp q3->q3_high q3_low ≤ Room Temp q3->q3_low a3_high Run reaction at 0°C or below. Consider cryo-conditions (-78°C). q3_high->a3_high a3_low Further decrease temperature. Reduce reaction time significantly. Monitor every 15-30 minutes. q3_low->a3_low a3_high->result a3_low->result

Caption: Logical workflow for troubleshooting cyclopropane ring stability.

Part 3: Experimental Protocols

Here we provide a detailed, validated protocol for a common transformation that balances reaction efficiency with the preservation of a cyclopropane ring.

Protocol 1: Mild Acidic Hydrolysis of a Methyl Ester using Acetic Acid Buffer

This protocol is designed for substrates where standard HCl or H₂SO₄ conditions lead to significant cyclopropane ring cleavage. It is particularly useful for unactivated cyclopropyl systems.

Materials:

  • Cyclopropane-containing methyl ester (1.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropane-containing methyl ester (e.g., 100 mg, 0.5 mmol) in a 3:1:1 mixture of THF:AcOH:H₂O (5 mL total volume).

  • Reaction Conditions: Stir the solution at room temperature (or 0 °C for highly sensitive substrates).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The starting material is typically less polar than the product carboxylic acid. A typical TLC eluent system is 30-50% EtOAc in hexanes.

  • Workup: Once the starting material is consumed (or equilibrium is reached), transfer the reaction mixture to a separatory funnel.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Carefully add saturated NaHCO₃ solution dropwise to neutralize the acetic acid (Caution: CO₂ evolution). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude carboxylic acid can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Self-Validation & Causality:

  • Why a THF/AcOH/H₂O system? THF ensures solubility. The acetic acid/water system provides a mildly acidic environment (pKa of AcOH is ~4.76) sufficient to catalyze ester hydrolysis without achieving the high proton activity needed to readily protonate and open the robust cyclopropane ring.[12][13]

  • Why monitor closely? This prevents prolonged exposure to the acidic medium, minimizing the risk of slow decomposition or ring-opening, which could occur over extended periods even under mild conditions.[14]

  • Why neutralize with NaHCO₃? This step is crucial to stop the reaction and remove the acidic catalyst, preventing further degradation during workup and purification.

References
  • Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). (2026). Vertex AI Search.
  • Richmond, E., et al. (2022). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Stack Exchange.
  • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. (2025). BenchChem.
  • Lewis Acid Catalyzed (3 + 2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides. (n.d.).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025).
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. (2024). Wiley Online Library.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025).
  • Acid-Labile Protecting Groups Definition. (n.d.). Fiveable.
  • The influence of substituents on the geometry of the cyclopropane ring. (n.d.).
  • Protecting group. (n.d.). Wikipedia.
  • Substituent effects on .sigma.-.pi. conjugation. Absence of .pi.-electron transmission through cyclopropane rings. (n.d.). Journal of the American Chemical Society.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers (RSC Publishing).
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). PMC.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Kinetic Control vs. Thermodynamic Control. (2020). YouTube.
  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Kinetic vs Thermodynamic Controls. (2026). YouTube.
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • Elias James Corey. (n.d.). Wikipedia.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. (n.d.). Chemical Science (RSC Publishing).

Sources

Core Directive: The "Spiro-Constraint" Philosophy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro-Annulation Optimization Status: Operational | Tier: L3 (Senior Application Scientist) Subject: Troubleshooting Yield & Selectivity in Spirocyclic Scaffold Synthesis

Welcome to the technical support interface. As researchers, we often treat spiro-annulation as just another cyclization, but this is a category error. Unlike fused or bridged systems, spiro-annulation requires forming a quaternary center where the steric crowding is maximal, and the conformational relief is minimal.

The Golden Rule: If your reaction fails, it is rarely "dead catalyst." It is almost always reversible ring-opening or competing


-hydride elimination  (in metal catalysis). The protocols below are designed to arrest these specific failure modes.

Module 1: Transition Metal-Catalyzed Annulations (Pd, Rh)

Context: You are attempting a Heck-type or C-H activation spiro-cyclization (e.g., synthesizing spirooxindoles or spiro-indenes).

Q1: My Pd-catalyzed spiro-cyclization stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely facing


-hydride elimination competition .
In spiro-formation, the migratory insertion step forms a crowded alkyl-palladium intermediate. If the subsequent reductive elimination is slow (due to steric strain of the forming spiro-ring), the metal will seek the path of least resistance: 

-hydride elimination, leading to an alkene side product or simply stalling the cycle if the alkene coordinates non-productively.

The Fix: Ligand Bite Angle & Electronic Tuning You need a ligand that enforces a wide bite angle (reductive elimination is accelerated by wide bite angles) or is electron-rich enough to stabilize the oxidative addition state but bulky enough to force the reductive elimination.

  • Recommendation: Switch from standard phosphines (PPh3, dppe) to Buchwald Biaryl Ligands (e.g., XPhos, SPhos) or Bidentate Ligands with large bite angles (e.g., Xantphos).

Experimental Validation Data: Impact of Ligand on Pd-Catalyzed Spiro-annulation of Aryl Halides

Ligand TypeBite Angle (°)Yield (%)Primary Failure Mode
PPh3 N/A (Mono)15%Protodehalogenation / Stalled
dppe 85°32%

-hydride elimination (alkene)
dppf 99°65%Slow conversion
Xantphos 111°88% Optimal Reductive Elimination
XPhos N/A (Bulky)82%High activity, good for hindered substrates

Protocol Note: If using Xantphos, ensure your solvent is degassed thoroughly. Wide-bite angle chelates are sensitive to oxidation which opens the chelate, destroying the geometry required for the spiro-forming step.

Module 2: Oxidative Dearomatization (Hypervalent Iodine)

Context: You are converting phenols to spirodienones using reagents like PIDA (Diacetoxyiodobenzene) or PIFA. This is a powerful non-metal route to spirocycles.

Q2: I see the spirodienone product on TLC, but it disappears or rearranges back to a phenol during workup. How do I lock it?

Diagnosis: Acid-Catalyzed Rearrangement (The "Winstein" Trap). The spirodienone product is a "loaded spring." In the presence of even trace acid (generated as a byproduct, e.g., Acetic Acid from PIDA), the spiro-ring can protonate, allowing the phenol aromaticity to restore via a dienone-phenol rearrangement.

The Fix: Solvent Engineering (The Fluorine Effect) Do not use pure DCM or Acetonitrile. You must use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as a co-solvent.

  • H-Bonding Network: HFIP forms a strong H-bond network that stabilizes the phenoxenium cation intermediate, preventing premature side reactions.

  • Acidity Buffering: HFIP is slightly acidic but non-nucleophilic, which paradoxically stabilizes the basic sites of your product against the stronger acetic acid byproduct.

Visualizing the Failure Mode & Fix:

Dearomatization Phenol Starting Phenol Activated Activated I(III) Complex Phenol->Activated + PIDA Cation Phenoxenium Cation (Critical Intermediate) Activated->Cation - PhI, - AcOH Spiro Spiro-Dienone (Desired Product) Cation->Spiro Intramolecular Nucleophile Attack Rearranged Rearranged Phenol (Dead End) Spiro->Rearranged Trace Acid (AcOH) + Heat HFIP HFIP Solvent Stabilizes Cation Traps AcOH HFIP->Cation Stabilization HFIP->Spiro Prevents Reversion

Figure 1: Mechanism of Oxidative Dearomatization showing the critical divergence point between stable spiro-product and rearrangement.

Standard Operating Procedure (SOP): HFIP-Mediated Spirocyclization

  • Dissolve substrate (1.0 equiv) in HFIP/DCM (1:4 ratio). Pure HFIP is often too aggressive; a blend is optimal.

  • Cool to 0 °C.

  • Add PIDA (1.1 equiv) pre-dissolved in minimal DCM dropwise over 10 minutes. Rapid addition causes intermolecular oligomerization.

  • Quench immediately upon consumption of SM with saturated aq. NaHCO3. Neutralization is critical before concentrating the solvent to prevent acid-catalyzed rearrangement.

Module 3: Stereoselective [3+2] Annulations (Spirooxindoles)

Context: Synthesis of spirooxindoles via reaction of isatins/isatin-imines with dipoles (e.g., azomethine ylides).

Q3: My yield is good (>80%), but the diastereomeric ratio (dr) is poor (2:1). How do I favor the endo-spirocycle?

Diagnosis: Lack of Secondary Orbital Interactions. In [3+2] cycloadditions, the endo vs. exo selectivity is often dictated by subtle electronic repulsions or attractions (secondary orbital interactions). If your catalyst is purely steric (blocking one face), it may not distinguish the transition states effectively.

The Fix: Hydrogen-Bonding Catalysis or Temperature Step-Down

  • Temperature: Lower the temperature to -20°C. The endo-pathway is usually kinetically favored (lower activation energy) but thermodynamically less stable. Lower heat traps the kinetic product.

  • Catalyst Switch: If using a metal Lewis Acid, switch to a Chiral Phosphoric Acid (CPA) or a Thiourea-based catalyst . These organocatalysts can H-bond simultaneously to the isatin oxygen and the dipole, creating a rigid "lock" that enforces the endo-transition state.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield (<30%) Reversible retro-Mannich reactionAdd 4Å Molecular Sieves (remove water). Increase concentration to 0.5 M.
Low dr (1:1 to 3:1) Uncontrolled approach vectorSwitch solvent to Toluene (non-polar enhances ionic interactions of catalyst). Lower Temp.
Racemic Product Background reactionEnsure no trace base is present on glassware. Use "silent" agitators (avoid metal stir bars if using organocatalysts).

References

  • Singh, R. P., et al. (2025).[1][2] Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B. Molecules, 30(5), 1143.[1] Link

    • Grounding: Validates the challenges of spirocyclic cyclohexadienone rearrangement and the use of hypervalent iodine.
  • Mondal, S., et al. (2025).[2][3] Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation. The Journal of Organic Chemistry. Link

    • Grounding: Supports the protocols for spirooxindole synthesis and handling of cation intermedi
  • Cheng, D., et al. (2014). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation. Chemical Communications, 50, 15309-15312. Link

    • Grounding: Provides basis for organocatalytic approaches and stereoselectivity tuning.
  • Ding, Q., et al. (2023).[4] Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules, 28, 1005. Link

    • Grounding: Source for Lewis Acid/Bronsted Base cooperative catalysis data and yield optimiz

Sources

Solving solubility issues of rigid spirocyclic acids in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The "Spiro-Paradox": An Introduction

In modern drug discovery, there is a massive push to "Escape from Flatland" (Lovering et al., 2009).[1] Increasing the fraction of sp3-hybridized carbons (


) improves clinical success rates by enhancing metabolic stability and solubility in biological media.

However, for the synthetic chemist, this creates a paradox. Rigid spirocyclic scaffolds (e.g., spiro[3.3]heptane-2,6-dicarboxylic acid ) often exhibit poor solubility in organic solvents despite being water-soluble at physiological pH.[2][1]

Why does this happen?

  • High Lattice Energy: The high symmetry and rigidity of spiro-cores allow them to pack efficiently in the solid state, requiring significant energy to break the crystal lattice.[2]

  • Dimerization: In non-polar solvents (DCM, Toluene), carboxylic acids form stable cyclic dimers via intermolecular hydrogen bonds.[2][1] This effectively doubles the molecular weight and creates a non-polar "shell" that resists solvation by polar aprotic solvents, while the polar core resists non-polar solvents.[1]

This guide provides the protocols to overcome these barriers.

Diagnostic Workflow: The Solubility Decision Matrix

Before attempting a reaction, use this decision tree to select the correct solvent system.

SolubilityMatrix Start START: Insoluble Spiro-Acid Check1 Is the reaction water-tolerant? Start->Check1 WaterYes Yes (e.g., Hydrolysis, Amide Coupling in Aqueous) Check1->WaterYes Yes WaterNo No (e.g., Anhydrous Coupling, Grignard) Check1->WaterNo No Polar Use DMSO or NMP + Organic Base (DIPEA) WaterYes->Polar Use Aqueous Buffer Check2 Can you use Fluorinated Alcohols? WaterNo->Check2 HFIP_Yes USE HFIP (Hexafluoroisopropanol) *The Gold Standard* Check2->HFIP_Yes Yes (Recommended) HFIP_No Check Dielectric Requirements Check2->HFIP_No No (Lewis Acid Sensitive) HFIP_No->Polar High T needed NonPolar Use 'Magic Mix': DCM + 10% DMF HFIP_No->NonPolar Low T needed

Figure 1: Decision matrix for solvent selection based on reaction tolerance.

The "Magic Solvent": Hexafluoroisopropanol (HFIP)

If your spiro-acid is a "brick" in DCM or THF, HFIP is the most effective tool in your arsenal.[2]

Why HFIP Works

Unlike standard alcohols, HFIP is a potent hydrogen bond donor (strong acidity, pKa ~9.[2][1][3]3) but a poor nucleophile.[2][1] It solubilizes rigid acids by:

  • Breaking Dimers: HFIP molecules donate H-bonds to the carbonyl oxygens of the carboxylic acid, disrupting the stable acid-acid dimer network.[2]

  • Solvating the Core: The fluoro-alkyl groups provide a lipophilic environment that accommodates the hydrocarbon spiro-skeleton.[2]

Data: Solubility Comparison (Spiro[3.3]heptane-2,6-dicarboxylic acid)

SolventSolubility (25°C)Mechanism of Failure/Success
Dichloromethane (DCM) < 1 mg/mLFailure: Cannot break acid dimers; polarity mismatch.[2][1]
THF ~ 5 mg/mLPartial: Accepts H-bonds but lacks donor ability to fully disrupt lattice.[2][1]
DMSO > 50 mg/mLSuccess: High dielectric constant, but difficult to remove (high BP).[2][1]
HFIP > 100 mg/mL Success: Disrupts H-bond network; easy to remove (BP 58°C).[2][1]

Troubleshooting Protocols

Scenario A: The "Brick" in Amide Coupling

Issue: You are trying to couple a spiro-acid to an amine using HATU/EDC in DMF or DCM, but the acid won't dissolve, leading to low yields or stalled reactions.

The Fix: The "Solubilizing Base" Protocol Context: Standard bases like TEA are often insufficient to break the lattice energy of spiro-acids in non-polar solvents.[2]

  • Slurry: Suspend the spiro-acid (1.0 equiv) in the minimum volume of DMF or NMP (avoid DCM).

  • Activation: Add DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv).[2][1]

    • Observation: The slurry should clarify within 5 minutes.[2][1] The base deprotonates the acid, forming a lipophilic ammonium salt that is far more soluble than the free acid dimer.

  • Coupling: Once clear, add your coupling reagent (HATU/T3P).[2][1] Stir for 10 mins before adding the amine.

  • Note: If using T3P (Propylphosphonic anhydride), you can use EtOAc as the solvent if you add at least 3.0 equiv of pyridine or DIPEA to solubilize the acid first.[2][1]

Scenario B: Purification Nightmares (Streaking on Silica)

Issue: The product is synthesized, but during column chromatography, the unreacted spiro-acid streaks across the column or precipitates inside the cartridge.

The Fix: The "Acid-Drag" Mobile Phase Spiro-acids interact strongly with the silanols on silica gel.[2] You must suppress ionization.[2][1]

  • Mobile Phase: Do NOT use pure MeOH/DCM.

  • Modifier: Add 1% Formic Acid or 0.5% Acetic Acid to both the hexane/DCM and the polar solvent (MeOH/EtOAc).[2]

  • Alternative: If the acid is extremely insoluble, switch to Reverse Phase (C18) chromatography.[2][1]

    • Eluent: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2][1]

    • Why: The spiro-acid will be soluble in the acetonitrile-rich mobile phase and won't streak due to the TFA suppression.

Scenario C: NMR Analysis

Issue: You cannot get a lock because the sample won't dissolve in CDCl3.

The Fix:

  • Tier 1: Add 1 drop of DMSO-d6 or MeOD to the CDCl3 tube.[2] This breaks the dimers.[2][1]

  • Tier 2: Use DMSO-d6 with mild heating (40°C).[2][1]

  • Tier 3 (The Nuclear Option): Use TFA-d (Deuterated Trifluoroacetic acid).[2][1] This will dissolve almost any rigid organic acid by protonating everything and breaking all intermolecular H-bonds.[2][1]

Visualizing the Solubilization Mechanism

Understanding how we dissolve these molecules helps you choose the right method.[2]

Mechanism Solid Solid State (Crystal Lattice) Dimer Acid Dimer (Insoluble in DCM) Solid->Dimer Low Energy Barrier Dimer->Dimer Stable Network Monomer Solvated Monomer (Reactive Species) Dimer->Monomer H-Bond Disruption Solvent Non-Polar Solvent Base Add Base (DIPEA) Base->Monomer Forms Salt HFIP Add HFIP HFIP->Monomer Donates H-Bond

Figure 2: Transition from insoluble dimer to reactive monomer requires active disruption via Base or Fluorinated Alcohols.[2][1]

Frequently Asked Questions (FAQ)

Q: Can I use chlorinated solvents if I heat them? A: Generally, no.[2][1] Heating DCM or Chloroform (low boiling points) creates pressure hazards without significantly improving the solubility of spiro-dimers.[2][1] If you must use a chlorinated solvent, switch to 1,2-Dichloroethane (DCE) which boils at 84°C, but only if you add a polar co-solvent like DMF (5-10%).[2][1]

Q: My spiro-acid crashed out during aqueous workup. How do I recover it? A: This is common.[2][1] Spiro-acids often have an isoelectric point where they are least soluble.[2][1]

  • Do not filter immediately (it will clog).[2][1]

  • Extract the aqueous slurry with 2-MeTHF (2-Methyltetrahydrofuran) or n-Butanol .[2][1] These solvents handle "greasy" acids better than EtOAc.[2][1]

  • If that fails, basify to pH 10 (dissolve as salt), wash with organic solvent, then carefully re-acidify in the presence of the extraction solvent.[1]

Q: Why not just make the methyl ester? A: You can, and often should. If the free acid is not required for the immediate next step, converting to the methyl ester (using TMS-Diazomethane or MeOH/H2SO4) will dramatically improve solubility (Fsp3 effect without the H-bond dimerization). You can hydrolyze it later using LiOH in THF/Water.[2][1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[2][1][4][5][6] Journal of Medicinal Chemistry.

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a Multipurpose Solvent for Sp3-rich Chemistry."[2][1] Chemical Reviews. (General reference for HFIP properties).

  • Oakwood Chemical. "Spiro[3.3]heptane-2,6-dicarboxylic acid - Product Data."[2][1] (Commercial availability and physical state confirmation).

  • Sigma-Aldrich. "HFIP Solvent Properties and Applications."[2][1]

Sources

Technical Guide: Recrystallization & Chiral Resolution of Spiro[2.5]octane Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Spiro[2.5]octane-1-carboxylic acid (and its regioisomers) presents a unique purification challenge due to its "amphiphilic-globular" structure.[1] The molecule combines a highly lipophilic, sterically strained spiro-cyclopropane-cyclohexane core with a hydrophilic carboxylic acid tail.[1][2]

The Core Challenge: When forming salts (e.g., with chiral amines for resolution or alkali metals for solubility), these molecules exhibit a high tendency to "oil out" (separate as a liquid phase) rather than crystallize.[1] This occurs because the globular hydrophobic core disrupts the crystal lattice packing in highly polar solvents (like water), while the ionic head group prevents solubility in non-polar solvents.

This guide provides a structured approach to selecting solvent systems that balance these competing properties to achieve high-purity crystalline solids.

Solvent Selection Matrix

For spiro[2.5]octane salts, single-solvent systems rarely succeed due to the steep solubility curve.[1] We recommend Binary Solvent Systems .[1]

Recommended Solvent Classes[2]
Solvent SystemComposition (v/v)Target Salt TypePrimary Mechanism
Ethanol / Water 90:10 to 95:5Sodium/Potassium SaltsPolarity Modification: Water solubilizes the ion; Ethanol accommodates the spiro-core.[1]
Isopropanol (IPA) 100% or w/ 1-2% H₂OChiral Amine SaltsTemperature Dependent: High solubility at reflux, steep drop at ambient temp.[1]
EtOAc / Ethanol 80:20 to 60:40Chiral Amine SaltsAnti-Solvent Crash: Ethanol dissolves the salt; EtOAc acts as a "soft" anti-solvent to force lattice formation.
Acetonitrile (ACN) 100%Dicyclohexylamine (DCHA)Polar/Aprotic: Good for rigid amine salts; promotes slow crystal growth.[1]
Solvent Screening Workflow (DOT Diagram)

The following logic flow illustrates how to select the initial solvent system based on the counter-ion and observed behavior.

SolventSelection Start Start: Identify Counter-Ion Metal Alkali Metal (Na+, K+) Start->Metal Amine Organic Amine (PEA, DCHA) Start->Amine SolventA Ethanol/Water (95:5) Metal->SolventA SolventB Isopropanol (IPA) Amine->SolventB ResultA Crystals Formed? SolventA->ResultA ResultB Oiling Out? SolventB->ResultB Action1 Optimize Yield: Cool to 0°C ResultA->Action1 Yes Action3 Add Anti-solvent: MTBE or Hexane (Dropwise) ResultA->Action3 No (Too Soluble) ResultB->Action1 No (Crystals) Action2 Switch to: EtOAc / EtOH (4:1) ResultB->Action2 Yes (Oils)

Figure 1: Decision logic for initial solvent selection based on counter-ion identity.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: Upon cooling the hot saturated solution, the solution turns milky (emulsifies) or a viscous yellow/orange oil settles at the bottom.[1] Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Width (MSZW) for crystallization.[1] This is common in spiro-compounds due to low melting points of solvates.[1]

Protocol: Seeding at Cloud Point

Do not simply cool the solution to 0°C. Follow this "Oiling Out" prevention protocol:

  • Dissolution: Dissolve the salt in the minimum amount of boiling solvent (e.g., IPA).[1]

  • Cloud Point Detection: Cool slowly (1°C/min). Watch for the first sign of turbidity (the cloud point).

  • Temperature Hold: Immediately stop cooling and hold the temperature constant.

    • If oil forms:[1][3] Reheat slightly until the oil redissolves.

  • Seeding: Add 0.1% w/w of pure seed crystals.

  • Isothermal Aging: Hold at this temperature for 1-2 hours. This allows the seed crystals to grow, consuming the supersaturation that would otherwise cause oiling.[1]

  • Slow Cooling: Once a crystal bed is established, cool at 5°C/hour to ambient temperature.

Chiral Resolution Specifics

The spiro[2.5]octane moiety is often chiral (e.g., spiro[2.5]octane-1-carboxylic acid).[1] Resolution via diastereomeric salt formation is the standard industrial approach.[1]

Recommended Resolving Agents

Based on the acidity (pKa ~4.5-5.[1]0) and steric bulk of the spiro-system, the following bases are most effective:

  • (S)-(-)-1-Phenylethylamine (PEA): The industry standard.[1] Forms stable salts with steric compatibility for the spiro-ring.[1]

  • (R)-(+)-1-Phenylethylamine: Used to target the opposite enantiomer.[1]

  • Dehydroabietylamine: Highly lipophilic; useful if the PEA salt is too soluble in alcohols.[1]

Resolution Protocol (Bench Scale)
  • Stoichiometry: Use 0.5 to 0.6 equivalents of the chiral amine relative to the racemic acid.[1] This "Half-Quantity Method" maximizes theoretical yield of the less soluble diastereomer.[1]

  • Solvent: Start with Ethanol/Water (9:1) .[1]

  • Process:

    • Dissolve racemic acid in solvent at 60°C.[1]

    • Add chiral amine dropwise.[1]

    • Cool to room temperature over 4 hours.

    • Filter solids.[1][4]

  • Recrystallization: The first crop usually has 70-80% ee.[1] Recrystallize this solid from pure Methanol or IPA to upgrade to >99% ee.

Frequently Asked Questions (FAQ)

Q1: My salt is hygroscopic and becomes a gum on the filter paper. How do I dry it? A: Spiro-salts, especially sodium salts, can be hygroscopic.[1] Wash the filter cake with anhydrous diethyl ether or MTBE to remove residual alcohol/water.[1] Dry in a vacuum oven at 40°C with a P₂O₅ desiccant trap.

Q2: Can I use chlorinated solvents like DCM? A: Generally, no .[1] While the free acid is soluble in DCM, the salts are usually insoluble.[1] However, DCM/Hexane mixtures can be used for the free acid purification, but not for salt recrystallization.[1]

Q3: Is the cyclopropane ring stable during heating? A: The spiro[2.5]octane ring is strained but kinetically stable under standard recrystallization conditions (neutral/basic).[1] Avoid strong mineral acids (HCl, H₂SO₄) at reflux , as this can trigger ring-opening or rearrangement of the cyclopropane moiety [1].[1]

Q4: I am getting low yields (<30%). Where is my product? A: It is likely in the mother liquor. Spiro-salts have high solubility in alcohols.[1]

  • Fix: Concentrate the mother liquor to 50% volume and cool to 0°C.

  • Fix: Add a non-polar anti-solvent like Heptane dropwise to the mother liquor to force precipitation.[1]

References

  • Synthesis & Stability of Spiro[2.

    • Source: CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.[1]

    • URL
    • Relevance: Details the synthesis conditions and stability of the spiro-ring during hydrolysis steps.
  • Chiral Resolution of Carboxylic Acids

    • Source: Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]

    • Context: General authority on selecting amines (PEA) for lipophilic carboxylic acid resolution.[1]

  • Physical Properties & Structure

    • Source: PubChem Compound Summary for CID 10441897, Spiro[2.5]octane-1-carboxylic acid.[1]

    • URL:[Link][1]

    • Relevance: Verific
  • Process for Spiro-Dione Intermediates

    • Source: EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione.[1]

    • URL
    • Relevance: Describes industrial purification and handling of oxidized spiro[2.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of Spiro[2.5]octane Cyclopropane Protons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular scaffolds is paramount. The rigid, three-dimensional architecture of spirocyclic systems, such as spiro[2.5]octane, offers a unique conformational landscape that is increasingly exploited in the design of novel therapeutics. Understanding the nuanced spectroscopic signature of these molecules is fundamental to confirming their structure and purity. This guide provides an in-depth analysis of the ¹H NMR signals corresponding to the cyclopropane protons of the spiro[2.5]octane framework, offering a comparative perspective based on available experimental and computational data.

The Unique Spectroscopic Environment of Spiro[2.5]octane's Cyclopropane Protons

The spiro[2.5]octane system, featuring a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, presents a fascinating case for ¹H NMR analysis. The protons on the cyclopropane ring are subject to a combination of electronic and spatial effects that dictate their chemical shifts and coupling patterns.

Diastereotopicity: A Consequence of Chirality

The spiro carbon in spiro[2.5]octane is a chiral center, rendering the molecule chiral. This chirality has a profound impact on the attached cyclopropane protons. The two protons on each of the two methylene groups of the cyclopropane ring are diastereotopic.[1][2][3] This means they are in chemically non-equivalent environments and are expected to have distinct chemical shifts, giving rise to more complex splitting patterns than simple homotopic or enantiotopic protons.[1][2][3]

Anisotropic Effects and Ring Strain

The cyclopropane ring is known to exhibit a unique magnetic anisotropy due to its strained sigma bonds, which can induce a "ring current" effect.[4] This typically results in a significant shielding of the cyclopropane protons, causing them to resonate at unusually high field (low ppm values) in the ¹H NMR spectrum.[4] Furthermore, the magnetic environment of these protons is influenced by the through-space anisotropic effects of the adjacent cyclohexane ring.[5]

Predicted ¹H NMR Data for a Spiro[2.5]octane Derivative

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationNotes
CH₂ (cyclopropane)0.3 - 0.8Multiplet4HHighly shielded protons, characteristic of a cyclopropane ring. The diastereotopic nature of these protons leads to a complex multiplet.[6]
CH (at C5)2.2 - 2.6Multiplet1HDeshielded by the adjacent carboxylic acid group.[6]
CH₂ (cyclohexane)1.2 - 2.0Multiplet8HComplex overlapping signals from the four methylene groups of the cyclohexane ring.[6]
-COOH~12.0Singlet (broad)1HChemical shift is concentration and solvent dependent.[6]

Table 1: Predicted ¹H NMR Data for Spiro[2.5]octane-5-carboxylic acid.[6]

Comparative Analysis with Experimental Data from Substituted Spiro[2.5]octanes

Experimental data from substituted spiro[2.5]octane derivatives provide a crucial reference for understanding how electronic and steric factors influence the chemical shifts and coupling constants of the cyclopropane protons.

Case Study: 1-Oxaspiro[2.5]octane Derivatives

A study on 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives highlights the sensitivity of the cyclopropane proton signals to the nature and orientation of substituents on the cyclohexane ring.[7] The analysis of homonuclear coupling constants and chemical shifts was instrumental in determining the relative configuration and preferred conformations of these molecules.[7] This underscores the diagnostic power of detailed NMR analysis for stereochemical assignments in spirocyclic systems.

Case Study: Spiro[2.5]octan-6-ol

Research on spiro[2.5]octan-6-ol utilized low-temperature ¹H NMR to study the axial-equatorial conformational equilibrium.[1] While specific chemical shifts for the cyclopropane protons were not detailed in the abstract, the study demonstrates the utility of variable-temperature NMR in elucidating the dynamic behavior of the cyclohexane ring and its potential influence on the adjacent cyclopropane moiety.[1]

Deciphering the Splitting Patterns: Coupling Constants in Cyclopropanes

The interpretation of the multiplets arising from the cyclopropane protons relies on an understanding of the typical coupling constants observed in such systems.

Coupling TypeTypical Range (Hz)Notes
Geminal (²JHH)-4 to -10The sign of the geminal coupling in cyclopropanes is typically negative.[4]
Vicinal (cis, ³JHH)6 to 12Generally larger than the trans coupling.
Vicinal (trans, ³JHH)2 to 9Generally smaller than the cis coupling.

Table 2: Typical Proton-Proton Coupling Constants in Cyclopropane Rings.

The diastereotopic nature of the cyclopropane protons in spiro[2.5]octane means that each proton will be split by its geminal partner and the two vicinal protons on the adjacent cyclopropane carbon. This will result in complex multiplets, often appearing as overlapping doublets of doublets.

Experimental and Computational Protocols

To facilitate further research and validation, the following sections outline standardized protocols for the synthesis, NMR analysis, and computational modeling of spiro[2.5]octane derivatives.

Synthesis of a Spiro[2.5]octane Derivative

A general and robust method for the synthesis of spiro[2.5]octanes involves the Simmons-Smith cyclopropanation of a methylenecyclohexane derivative.

G reagent1 Methylenecyclohexane step1 Simmons-Smith Cyclopropanation reagent1->step1 reagent2 Diiodomethane (CH₂I₂) Zinc-Copper Couple (Zn(Cu)) reagent2->step1 product Spiro[2.5]octane step1->product

Synthetic scheme for spiro[2.5]octane.

Step-by-step Protocol:

  • Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with hydrochloric acid, followed by water, and then a solution of copper(II) sulfate.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc-copper couple and a solution of methylenecyclohexane in a suitable solvent (e.g., diethyl ether).

  • Addition of Diiodomethane: Add a solution of diiodomethane in the same solvent dropwise to the reaction mixture. The reaction is often initiated by gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

¹H NMR Data Acquisition and Processing

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate interpretation.

G sample_prep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃ with TMS) data_acq Data Acquisition (400 MHz or higher spectrometer) sample_prep->data_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Integration, Chemical Shift Referencing, Coupling Constant Measurement) processing->analysis

Workflow for ¹H NMR analysis.

Step-by-step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro[2.5]octane derivative in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Spectrometer Setup: Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion. Shim the magnetic field to ensure high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by manual phasing and baseline correction.

  • Spectral Analysis: Reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios. Analyze the splitting patterns to determine the coupling constants.

Computational Modeling of ¹H NMR Spectra

Density Functional Theory (DFT) calculations are a powerful tool for predicting and confirming NMR spectral assignments.

G geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO method, e.g., B3LYP/6-311+G(2d,p)) freq_calc->nmr_calc spec_sim Spectrum Simulation and Comparison nmr_calc->spec_sim

Workflow for computational NMR prediction.

Step-by-step Protocol:

  • Geometry Optimization: Perform a geometry optimization of the spiro[2.5]octane derivative using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • NMR Chemical Shift Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., B3LYP/6-311+G(2d,p)) to calculate the isotropic shielding values.

  • Chemical Shift Prediction: Convert the calculated shielding values to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

  • Spectrum Simulation: Use the predicted chemical shifts and calculated coupling constants to simulate the ¹H NMR spectrum for comparison with experimental data.

Conclusion

The ¹H NMR interpretation of the cyclopropane protons in spiro[2.5]octane is a multifaceted task that requires an appreciation for the principles of diastereotopicity, magnetic anisotropy, and spin-spin coupling. While experimental data for the parent compound is elusive, a combination of predicted data for simple derivatives and experimental findings for substituted analogues provides a robust framework for understanding the key spectral features. The highly shielded and complex multiplets observed for these protons serve as a unique spectroscopic signature for the spiro[2.5]octane scaffold. The detailed experimental and computational protocols provided herein offer a clear path for researchers to confidently characterize these and related spirocyclic systems, aiding in the advancement of synthetic and medicinal chemistry.

References

  • ScienceDirect. (n.d.). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

  • Reich, H. J. (2017). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • ResearchGate. (2015). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Master Organic Chemistry. (2023, September 23). 1H NMR: How Many Signals? Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of Spiro[2.5]octane-4-carboxylic Acid: Navigating Data Scarcity with Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is the cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. Spiro[2.5]octane-4-carboxylic acid, with its rigid spirocyclic core, presents a unique scaffold of significant interest. However, a critical challenge emerges for this specific molecule: a notable absence of publicly available single-crystal X-ray diffraction data in prominent repositories such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[1][2][3]

This guide addresses this data gap not as a limitation, but as an opportunity to explore a multi-faceted approach to structural elucidation. As Senior Application Scientist, my experience has shown that relying on a single technique is often insufficient. Instead, a synergistic combination of experimental methods and computational modeling provides the most robust and verifiable structural information. Here, we will objectively compare the gold standard, X-ray crystallography, with powerful alternatives, providing the supporting experimental and theoretical frameworks necessary to confidently determine the structure of molecules like this compound.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is widely regarded as the definitive method for determining the atomic and molecular structure of a crystalline compound.[4] It provides unambiguous information on bond lengths, bond angles, and the precise spatial arrangement of atoms. The primary bottleneck, however, is the absolute requirement for a high-quality single crystal, which can be challenging to obtain for many small molecules.[5]

Case Study: A Glimpse from a Spiro[2.5]octane Derivative

While data for our target molecule is unavailable, we can examine the published crystal structure of a related compound, (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, to understand the type of data generated. In this structure, the cyclohexane ring adopts a chair conformation, and the cyclopropane ring's substituents are in a trans orientation. This level of detail, including precise dihedral angles and intermolecular contacts, is the ultimate goal of any structural study.

General Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The first and most critical step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[4] This is often a trial-and-error process involving techniques like slow evaporation, vapor diffusion, or cooling.[6][7] The choice of solvent is paramount as it can influence crystal growth and may even be incorporated into the lattice.[6]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and cooled (typically to 100 K) to minimize thermal vibration.[8] As the crystal is rotated, a detector collects the diffraction pattern—a series of spots of varying intensity.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is then solved using direct methods or other techniques to generate an initial electron density map.[4] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.

Visualization of the SCXRD Workflow

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Pure Compound Crystallization Crystallization Compound->Crystallization Purity is key SingleCrystal Single Crystal (>0.1mm) Crystallization->SingleCrystal Slow evaporation, vapor diffusion DataCollection Diffraction Data (Angles, Intensities) SingleCrystal->DataCollection X-ray Diffractometer StructureSolution Electron Density Map DataCollection->StructureSolution Phase Problem Refinement Refinement StructureSolution->Refinement Least-squares fitting FinalStructure Final 3D Structure (Bond lengths, angles) Refinement->FinalStructure CIF File

Caption: General workflow for Single-Crystal X-ray Diffraction (SCXRD).

Alternative Experimental Approaches

When single crystals are elusive, other high-precision techniques can provide invaluable structural information.

Gas Electron Diffraction (GED)

For volatile and thermally stable compounds, GED is a powerful method for determining the structure of molecules in the gas phase, free from intermolecular forces present in a crystal lattice.[9] The technique involves scattering a beam of high-energy electrons off a gaseous sample and analyzing the resulting diffraction pattern.[9]

Causality in Experimental Choice: GED is ideal for revealing the equilibrium geometry of a molecule in an isolated state. This can be particularly insightful for conformationally flexible molecules, where crystal packing forces might favor a single, non-representative conformer. For this compound, GED could precisely define the geometry of the rigid spiro core without crystalline influence.

General Experimental Protocol: Gas Electron Diffraction
  • Sample Introduction: The sample is heated under high vacuum (e.g., 10⁻⁷ mbar) to produce a gaseous molecular beam that effuses from a nozzle.[9]

  • Electron Scattering: A high-energy electron beam intersects the molecular beam, and the electrons are scattered by the molecule's electrostatic potential.

  • Data Collection: A detector records the intensity of scattered electrons as a function of the scattering angle.

  • Data Analysis: The total scattering intensity is separated into atomic and molecular components. The molecular scattering component, which contains the structural information, is analyzed to determine internuclear distances and bond angles.

Advanced NMR Spectroscopy

While routinely used for confirming connectivity, modern Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, can provide detailed through-bond and through-space correlations to define a molecule's 3D structure and conformation in solution.[10][11]

Causality in Experimental Choice: NMR is performed in solution, which can be more biologically relevant than the solid or gas phase. For this compound, key 2D NMR experiments can elucidate the relative stereochemistry and preferred conformation of the cyclohexane ring.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-3 bonds), crucial for piecing together the carbon skeleton.[14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for 3D structure. It identifies protons that are close in space (<5 Å), regardless of whether they are bonded, providing critical distance constraints for conformational analysis.[13]

The Predictive Power of Computational Chemistry

In the absence of definitive experimental data, computational methods like Density Functional Theory (DFT) have become indispensable.[15][16] DFT allows for the ab initio prediction of a molecule's geometry, energy, and spectroscopic properties with remarkable accuracy.[17]

Trustworthiness through Validation: The core principle of using computational chemistry is not to replace experiment, but to complement it.[18] A computational model is considered trustworthy only when its predictions can be validated against experimental data.[19] For instance, the predicted lowest-energy conformer from a DFT calculation can be validated by comparing its predicted NMR chemical shifts and NOESY correlations with the experimentally obtained spectra.[20]

General Protocol: DFT-Based Structure Prediction
  • Initial Structure Generation: A 2D sketch of this compound is used to generate an initial 3D structure.

  • Conformational Search: A systematic search is performed to identify all low-energy conformers.

  • Geometry Optimization: Each conformer is subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).[21] This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Property Prediction: NMR chemical shifts, coupling constants, and other properties are calculated for the lowest-energy conformer(s).

Visualization of the Integrated Workflow

integrated_workflow cluster_pred Prediction & Synthesis cluster_exp Experimental Analysis cluster_val Validation & Final Structure DFT DFT Calculation (Geometry, NMR Prediction) Validation Validation DFT->Validation Synthesis Chemical Synthesis NMR 2D NMR Spectroscopy (COSY, HSQC, NOESY) Synthesis->NMR GED Gas Electron Diffraction Synthesis->GED SCXRD SCXRD (If Crystals Form) Synthesis->SCXRD NMR->Validation Compare Spectra & NOE Constraints GED->Validation Compare Bond Lengths & Angles FinalStructure Final 3D Structure SCXRD->FinalStructure Definitive Result Validation->FinalStructure Validated Model

Caption: Integrated workflow for structural elucidation in the absence of SCXRD data.

Comparison of Structural Elucidation Techniques

The table below summarizes the key performance characteristics of each technique discussed, providing an objective basis for comparison.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Gas Electron Diffraction (GED)2D NMR SpectroscopyDensity Functional Theory (DFT)
Physical State Solid (Single Crystal)GasSolutionIn Silico (Computational)
Primary Output Precise 3D atomic coordinates, bond lengths, angles, thermal parameters.Internuclear distances and angles in an isolated molecule.Through-bond connectivity, through-space proximities, conformation.Optimized 3D geometry, relative energies of conformers, predicted properties.
Key Advantage Unambiguous and highly precise structural determination.[4]Structure is free from intermolecular packing forces.[9]Provides data in a biologically relevant solution state.[10]Predictive power; no physical sample needed for initial studies.[15]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[5]Sample must be volatile and thermally stable; provides averaged structure.Provides distance constraints, not absolute coordinates; interpretation can be complex.Accuracy depends on the chosen model; requires experimental validation.[18][19]
Sample Amount Micrograms (one good crystal)MilligramsMilligramsN/A

Conclusion

The absence of a published crystal structure for this compound highlights a common challenge in chemical research. However, it also underscores the necessity of a versatile and integrated analytical strategy. While SCXRD remains the unparalleled gold standard for structural determination, its reliance on high-quality crystals makes it inaccessible for many compounds.

For researchers facing this situation, a combination of advanced 2D NMR spectroscopy and computational DFT modeling presents a robust and scientifically rigorous alternative. NMR provides essential experimental constraints in a biologically relevant solution state, while DFT offers a powerful predictive framework. The results from each technique should be used to cross-validate the other, leading to a structural model with a high degree of confidence. Gas Electron Diffraction offers a further, albeit more specialized, avenue for validation if the compound's properties are suitable. By embracing this multi-technique approach, the scientific community can confidently overcome data gaps and continue to advance the fields of chemistry and drug discovery.

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A Senior Application Scientist's Guide to Validating Spiro Structure Integrity After Chemical Modification

Author: BenchChem Technical Support Team. Date: February 2026

Spirocyclic systems, with their inherent three-dimensional architecture and conformational rigidity, represent a frontier of immense potential in drug discovery and materials science.[1][2][3] Their unique topology, defined by two rings sharing a single carbon atom, offers novel vectors in chemical space, often leading to enhanced pharmacological properties.[2][4] However, this structural complexity presents significant analytical hurdles.[5] Following any chemical modification, verifying that the core spirocyclic architecture remains intact—and confirming the stereochemistry of the newly formed structure—is a non-trivial task that demands a rigorous, multi-faceted analytical strategy.[6]

This guide provides a comparative overview of the essential spectroscopic and chromatographic techniques required for the robust validation of spiro compound integrity. We will move beyond procedural lists to explore the causality behind methodological choices, presenting a self-validating workflow that ensures the highest degree of scientific certainty for researchers, scientists, and drug development professionals.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a modified spirocycle. The rigidity of the scaffold can lead to complex NMR spectra with overlapping signals, while the spirocenter itself can be a source of axial chirality, complicating stereochemical assignment.[5][7] Therefore, a synergistic and orthogonal approach, where data from independent methods are used for cross-validation, is imperative.[1] We will focus on the four pillars of spirocycle validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connections

NMR is the cornerstone for elucidating the covalent framework of a molecule. For spirocycles, however, standard one-dimensional (1D) spectra (¹H and ¹³C) are often insufficient due to severe signal overlap and complex coupling patterns arising from the rigid structure.[5] Two-dimensional (2D) NMR experiments are therefore indispensable for confirming connectivity and probing the relative stereochemistry.[8][9][10]

Causality in Experiment Selection:

Why are 2D experiments critical? The fixed orientation of atoms in a spirocycle means that protons on different rings can be very close in space, even if they are separated by many bonds. This through-space proximity is invisible to standard through-bond correlation experiments but is the key to defining the 3D structure.

2D NMR Experiment Primary Information Yielded Application to Spirocycles
COSY (Correlation Spectroscopy)¹H-¹H coupling (through 2-3 bonds)Establishes proton-proton connectivity within each individual ring of the spirocycle.[11][12]
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C direct correlation (1 bond)Unambiguously links each proton to its directly attached carbon, helping to resolve overlapping proton signals by spreading them across the carbon dimension.[11][13]
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C long-range correlation (2-3 bonds)Crucial for connecting the different ring systems across the spirocenter by identifying correlations between protons on one ring and carbons on the other.
NOESY/ROESY (Nuclear Overhauser Effect)¹H-¹H through-space correlationThe definitive NMR method for determining relative stereochemistry. It identifies protons that are physically close, allowing for the mapping of the 3D arrangement of substituents around the spiro core.[7]
Experimental Protocol: Acquiring a 2D NOESY Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified spiro compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

  • Acquire 1D Spectra: Obtain a standard ¹H spectrum to determine the appropriate spectral width and pulse calibration.

  • NOESY Parameter Setup:

    • Select the noesygpph pulse program (or equivalent).

    • Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

    • Crucially, optimize the mixing time (d8). This parameter dictates the time allowed for NOE buildup. For small molecules (<1000 Da), typical mixing times range from 300 ms to 800 ms. Run a series of 1D NOE experiments or a 2D NOESY with varying mixing times to find the optimal value that maximizes cross-peak intensity without significant spin diffusion.

  • Data Acquisition: Acquire the 2D data matrix. The number of scans and increments should be sufficient to achieve an adequate signal-to-noise ratio.

  • Processing and Analysis: Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform. Phase the spectrum carefully. Analyze the resulting contour plot for off-diagonal cross-peaks, which indicate spatial proximity between the correlated protons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for confirming the molecular weight of the modified spiro compound and, by extension, its elemental composition.[14]

  • High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[15] This is the first and most critical step to confirm that the intended chemical modification—and not an unexpected side reaction—has occurred.

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of the spiro compound is isolated and fragmented.[16][17] The resulting fragmentation pattern can provide valuable structural information, sometimes revealing characteristic losses or fragments that support the proposed structure.[15][18] However, the rigid nature of spirocycles can lead to complex fragmentation patterns that may be difficult to interpret without reference compounds.[5]

Self-Validating Principle:

The molecular formula derived from HRMS must perfectly match the structure proposed by NMR analysis. Any discrepancy is an immediate red flag, indicating an incorrect structural assignment or an unexpected reaction outcome.

X-ray Crystallography: The Unambiguous Arbiter

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[19][20][21] It provides precise atomic coordinates, bond lengths, and bond angles, thereby confirming not only the connectivity but also the absolute stereochemistry of the molecule.[22][23][24]

The Crystallization Hurdle:

The primary limitation of this technique is the absolute requirement for a high-quality single crystal.[20] Spiro compounds, particularly if they possess flexible side chains, can be challenging to crystallize.

Causality in Protocol - Why Derivatization? If a compound fails to crystallize, a common strategy is to create a derivative.[22] Introducing functionalities that promote ordered packing in a crystal lattice—such as p-nitrobenzoates or heavy atoms—can facilitate the growth of diffraction-quality crystals. The heavy atoms also aid in the determination of the absolute configuration.[22]

Experimental Workflow: Single-Crystal X-ray Diffraction

cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis Purified_Compound Purified Spiro Compound Crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) Purified_Compound->Crystallization Single_Crystal Mount Single Crystal Crystallization->Single_Crystal Success Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Validated Structure (CIF File)

Caption: Workflow for X-ray crystallography analysis.

Chiral Chromatography: Resolving the Mirror Image

Many spirocycles are chiral, either due to the presence of stereogenic centers on the rings or due to axial chirality at the spiro junction.[7] Chemical modification can introduce new stereocenters or potentially cause racemization. Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the premier technique for separating enantiomers and confirming the enantiomeric purity of the final product.[25][26]

Principle of Separation:

The technique relies on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the spiro compound.[25] This differential interaction causes one enantiomer to be retained longer on the column, resulting in their separation.[25] The choice of CSP and mobile phase is critical and often requires screening.

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Obtain a set of common chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).

  • Mobile Phase Screening: For each column, screen a variety of mobile phases, typically mixtures of an alkane (e.g., heptane) and an alcohol (e.g., isopropanol).

  • Analysis of Racemic Standard: Inject a sample of the racemic (or diastereomeric) mixture of the spiro compound.

  • Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.

  • Analysis of Modified Product: Inject the final, purified product to determine its enantiomeric excess (ee) or diastereomeric ratio (dr) by comparing the peak areas of the separated isomers.

Integrated Workflow for Spirocycle Validation

A logical, self-validating workflow is essential to ensure confidence in the final structure. Discrepancies at any stage necessitate revisiting previous steps.

start Post-Modification Crude Product purification Purification (e.g., HPLC) start->purification hrms HRMS Analysis purification->hrms nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d formula_check Molecular Formula Confirmed? hrms->formula_check nmr_1d->formula_check nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) formula_check->nmr_2d Yes re_evaluate Re-evaluate Reaction/ Structure formula_check->re_evaluate No structure_check Plausible Structure? nmr_2d->structure_check chiral Chiral Chromatography (HPLC/SFC) structure_check->chiral Yes xray X-ray Crystallography structure_check->xray Yes structure_check->re_evaluate No final_structure Final Validated Structure chiral->final_structure xray->final_structure

Caption: An integrated workflow for validating spiro structures.

Comparison of Analytical Techniques

Technique Information Provided Key Advantages Primary Limitations
NMR Spectroscopy Covalent bond connectivity, relative stereochemistry (3D structure in solution)Provides the most detailed structural information short of crystallography.Complex spectra can be difficult to interpret; does not provide absolute configuration.[5]
Mass Spectrometry Molecular weight, elemental formula, fragmentation pathwaysHigh sensitivity, requires very little sample, essential for formula confirmation.[15][17]Provides limited connectivity information; complex fragmentation for rigid systems.[5]
X-ray Crystallography Unambiguous 3D structure, absolute configuration, bond lengths/anglesThe "gold standard" for structural proof.[20][22][24]Requires a single, diffraction-quality crystal, which can be difficult or impossible to obtain.[20]
Chiral Chromatography Enantiomeric/diastereomeric purity, separation of stereoisomersThe definitive method for quantifying stereochemical purity.[25][26]Requires method development; provides no structural information beyond separating isomers.

Conclusion

The validation of a spiro compound's integrity after chemical modification is a rigorous process that hinges on the intelligent application of multiple, orthogonal analytical techniques. An initial HRMS analysis to confirm the molecular formula, followed by a comprehensive suite of 2D NMR experiments to establish connectivity and relative stereochemistry, forms the core of the investigation. When applicable, chiral chromatography must be employed to verify stereochemical purity. Finally, where absolute and unambiguous proof is required, the successful acquisition of an X-ray crystal structure provides the ultimate validation. By following this multi-faceted, self-validating workflow, researchers can have the utmost confidence in their structural assignments, paving the way for the successful advancement of these unique and valuable molecules in drug discovery and beyond.

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A Comparative Guide to the Infrared Spectroscopy of Spiro-Fused Carboxylic Acids for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of complex molecular architectures, the precise characterization of novel compounds is paramount. Spiro-fused carboxylic acids, a class of molecules with significant potential in medicinal chemistry due to their rigid three-dimensional structures, present unique analytical challenges. Among the arsenal of spectroscopic techniques, Infrared (IR) spectroscopy offers a rapid and powerful method for functional group identification. However, the interpretation of IR spectra for these sterically demanding molecules requires a nuanced understanding of how their distinct topology influences vibrational modes.

This guide provides an in-depth comparison of the IR spectral features of spiro-fused carboxylic acids with their acyclic and simple cyclic counterparts. We will delve into the theoretical underpinnings and experimental data that inform our understanding of their characteristic absorption bands. Furthermore, we will objectively compare the utility of IR spectroscopy with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comprehensive perspective for the structural elucidation of these complex molecules.

The Vibrational Landscape of Carboxylic Acids: A Refresher

Before dissecting the spectral nuances of spiro-fused systems, it is essential to revisit the fundamental IR absorption bands characteristic of the carboxylic acid functional group. These molecules typically exist as hydrogen-bonded dimers in the condensed phase, which profoundly influences their IR spectra[1].

Key Vibrational Modes of Carboxylic Acids:

  • O-H Stretching: This vibration gives rise to a very broad and intense absorption band, typically spanning from 2500 to 3300 cm⁻¹.[2][3] The significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure.[1]

  • C=O Stretching: The carbonyl stretch is one of the most prominent and easily identifiable peaks in an IR spectrum, appearing as a strong, sharp band between 1760 and 1690 cm⁻¹.[1] Its precise position is sensitive to the molecular environment, including conjugation and hydrogen bonding. For dimeric carboxylic acids, this band is commonly observed around 1710 cm⁻¹.[2][3]

  • C-O Stretching and O-H Bending: The C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region, while the in-plane O-H bending appears around 1440-1395 cm⁻¹.[1] An out-of-plane O-H bend can also be observed as a broad band around 920 cm⁻¹.

The Spirocyclic Influence: Unraveling the Spectral Shifts

The defining feature of a spiro compound is the presence of a single atom that is part of two distinct rings. This unique structural constraint can introduce significant ring strain and alter the electronic environment of the carboxylic acid moiety, leading to discernible shifts in the IR absorption frequencies.

The Carbonyl Stretch (νC=O): A Barometer of Ring Strain

The most anticipated and diagnostically significant impact of a spiro-fused ring system on the IR spectrum of a carboxylic acid is on the C=O stretching frequency. The underlying principle is the effect of ring strain on the hybridization of the carbonyl carbon.

In a typical acyclic or large-ring carboxylic acid, the carbonyl carbon is sp² hybridized with bond angles of approximately 120°. As the carbonyl group is incorporated into a small, strained ring, the internal ring angles are forced to deviate from this ideal geometry. To accommodate this, the C-C bonds within the ring adopt more p-character, consequently increasing the s-character in the C=O bond. An increase in s-character leads to a stronger, stiffer bond, which vibrates at a higher frequency.

Therefore, a hypsochromic (blue) shift in the C=O stretching frequency is expected for spiro-fused carboxylic acids, particularly when the carboxylic acid group is part of or immediately adjacent to a strained ring system (e.g., cyclopropane, cyclobutane). The magnitude of this shift is proportional to the degree of ring strain.

dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot

Figure 1: The causal relationship between spiro-fusion and the C=O stretching frequency.

O-H and C-O Vibrations: Subtle but Significant Changes

While the C=O stretch exhibits the most pronounced shift, the O-H and C-O stretching and bending vibrations are also likely to be affected, albeit more subtly.

  • O-H Stretching (νO-H): The broadness of the O-H band is primarily dictated by hydrogen bonding. While the spirocyclic framework itself does not directly participate in hydrogen bonding, steric hindrance imposed by the rigid ring system could potentially influence the geometry and strength of the intermolecular hydrogen-bonded dimers. This might lead to slight changes in the shape and breadth of the O-H absorption band. Computational studies on strained systems could provide further insights into these subtle effects.

  • C-O Stretching (νC-O) and O-H Bending (δO-H): Changes in the electronic environment around the carboxylic acid group due to ring strain can also influence the C-O single bond and the O-H bending modes. However, these shifts are generally less predictable and may be convoluted with other vibrational modes in the fingerprint region of the spectrum.

Comparative Analysis of Analytical Techniques

While IR spectroscopy is an invaluable tool for the initial identification of the carboxylic acid functional group and for gleaning information about ring strain, a comprehensive structural elucidation of spiro-fused carboxylic acids necessitates a multi-technique approach.

Analytical Technique Information Provided for Spiro-Fused Carboxylic Acids Strengths Limitations
Infrared (IR) Spectroscopy - Presence of carboxylic acid group (O-H, C=O, C-O stretches).- Indication of ring strain via C=O frequency shifts.- Rapid and non-destructive.- Provides functional group information.- Sensitive to changes in bond strength.- Does not provide detailed connectivity or stereochemical information.- Broad O-H band can obscure other features.- Complex fingerprint region can be difficult to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Detailed carbon-hydrogen framework.- Diastereotopic protons and carbons due to the rigid spirocyclic structure.- Relative stereochemistry through NOE/ROE experiments.[4]- Provides unambiguous connectivity information.- Powerful for determining relative stereochemistry.- Can distinguish between isomers.[5][6]- Less sensitive than MS.- Can be complex to interpret for structurally rigid molecules.- Does not directly provide absolute configuration.
Mass Spectrometry (MS) - Molecular weight and elemental formula.- Fragmentation patterns can provide structural clues.- High sensitivity.- Provides accurate molecular weight.- Can be coupled with chromatography for mixture analysis.- Isomers often have similar fragmentation patterns.- Does not provide stereochemical information.- Fragmentation of carboxylic acids can sometimes be complex.[7][8]
X-ray Crystallography - Unambiguous 3D molecular structure.- Absolute configuration of chiral centers.[9][10][11][12]- The "gold standard" for structural determination.- Provides precise bond lengths and angles.- Requires a suitable single crystal, which can be difficult to grow.- Provides a static picture of the molecule in the solid state.

dot graph Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot

Figure 2: A typical analytical workflow for the comprehensive characterization of spiro-fused carboxylic acids.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a rapid and reproducible analysis of spiro-fused carboxylic acids, ATR-FTIR is the recommended technique.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is a solid or a neat liquid. If a solid, ensure it is finely powdered to ensure good contact with the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis:

    • Place a small amount of the sample onto the ATR crystal.

    • Apply consistent pressure using the ATR pressure clamp to ensure good contact.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Process the collected interferogram using a Fourier transform to obtain the infrared spectrum.

    • Perform baseline correction and normalization as needed.

  • Spectral Interpretation:

    • Identify the characteristic broad O-H stretch (2500-3300 cm⁻¹).

    • Locate the sharp, intense C=O stretch (typically >1710 cm⁻¹ for strained systems).

    • Analyze the fingerprint region for C-O stretching and O-H bending vibrations.

    • Compare the C=O stretching frequency to that of analogous acyclic or less-strained cyclic carboxylic acids to infer the degree of ring strain.

Conclusion: A Synergistic Approach to Structural Elucidation

Infrared spectroscopy serves as an indispensable first-pass analytical technique for the characterization of spiro-fused carboxylic acids. The position of the carbonyl stretching frequency, in particular, offers valuable insights into the degree of ring strain inherent in the spirocyclic framework. However, due to the structural complexity and potential for stereoisomerism in these molecules, a definitive structural assignment relies on a synergistic approach. The combination of IR spectroscopy for functional group identification and strain analysis, with NMR spectroscopy for determining connectivity and relative stereochemistry, Mass Spectrometry for confirming molecular weight, and X-ray crystallography for the unambiguous determination of absolute configuration, provides a robust and comprehensive strategy for the full characterization of these promising drug candidates.

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Navigating Metabolic Lability: A Comparative Guide to the Spiro[2.5]octane Scaffold in Microsomal Stability Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of metabolically robust drug candidates is a paramount objective. A compound's susceptibility to biotransformation, particularly in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[1][2] Among the myriad of structural motifs employed by medicinal chemists to enhance metabolic stability, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional architecture and ability to modulate key physicochemical properties.[3][4]

This guide provides a comprehensive comparison of the metabolic stability of the spiro[2.5]octane scaffold with alternative cyclic systems, grounded in experimental data and mechanistic insights. As Senior Application Scientists, our goal is to not only present data but also to elucidate the underlying principles that govern the metabolic fate of these structures, empowering researchers to make informed decisions in their drug design endeavors.

The Spiro[2.5]octane Scaffold: A Shield Against Metabolism?

The inherent rigidity and three-dimensionality of spirocycles, such as the spiro[2.5]octane system, offer a distinct advantage in drug design.[5] By replacing more flexible or planar carbocyclic and heterocyclic rings, the spiro[2.5]octane moiety can lock in a desired conformation for optimal target engagement while simultaneously presenting a less accommodating substrate for metabolic enzymes.[2] This can be attributed to several factors:

  • Steric Hindrance: The spirocyclic core can sterically shield adjacent, metabolically labile functional groups from the active sites of cytochrome P450 (CYP) enzymes.

  • Reduced Lipophilicity: The introduction of sp3-rich spirocycles can often reduce a molecule's lipophilicity (LogP), a property frequently correlated with increased metabolic clearance.[3][6]

  • Altered Electronic Properties: The unique bond angles and electronic distribution of the cyclopropane ring in the spiro[2.5]octane scaffold can influence the reactivity of neighboring atoms, rendering them less susceptible to oxidative metabolism.

Mechanistic studies on the interaction of spiro[2.5]octane with cytochrome P450 enzymes have provided compelling evidence for its intrinsic stability. While spiro[2.5]octane itself can be a substrate for various CYP isoforms, studies have shown an absence of radical or cationic rearrangement products during its oxidation.[3] This is in contrast to other strained ring systems and suggests that the metabolic pathways leading to ring-opening or rearrangement are disfavored for the spiro[2.5]octane core, contributing to its overall metabolic robustness.

Comparative Analysis of Metabolic Stability

While direct head-to-head comparisons of identical molecular frameworks with and without a spiro[2.5]octane scaffold are sparse in the literature, we can draw valuable insights from case studies and by comparing the metabolic profiles of structurally diverse compounds.

Case Study: Risdiplam

A pertinent example is the approved drug Risdiplam, which is used for the treatment of spinal muscular atrophy and features a 4,7-diazaspiro[2.5]octane moiety.[7] Clinical pharmacology studies have revealed that Risdiplam is metabolized by flavin monooxygenases (FMO1 and FMO3) and to a lesser extent by several cytochrome P450 enzymes, including CYP1A1, 2J2, 3A4, and 3A7.[8]

The intrinsic clearance (CLint) values for the primary metabolic pathways of Risdiplam have been determined, providing a quantitative measure of its metabolic stability.[8]

Metabolic PathwayIntrinsic Clearance (CLint) (µL/min/pmol)
CYP3A4-mediated0.018
FMO3-mediated0.364

These values indicate a moderate to low clearance, contributing to the favorable pharmacokinetic profile of the drug. While a direct comparison to a non-spirocyclic analog is not available, these data serve as a benchmark for the metabolic stability that can be achieved with a complex molecule incorporating the spiro[2.5]octane framework.

General Comparison with Alternative Scaffolds

To provide a broader context, the following table offers a qualitative comparison of the spiro[2.5]octane scaffold with other commonly used cyclic systems in terms of their general metabolic liabilities.

ScaffoldCommon Metabolic LiabilitiesRationale
Spiro[2.5]octane Generally low; potential for hydroxylation on the cyclohexane ring.Rigid structure; cyclopropane ring is relatively inert to metabolism. Lack of rearrangement pathways.[3]
Cyclohexane Ring hydroxylation, often at multiple positions.Flexible conformation allows for multiple binding orientations in CYP active sites.
Piperidine N-dealkylation, ring hydroxylation, and oxidation to the corresponding lactam.The nitrogen atom is a common site for oxidation, and the ring is conformationally flexible.
Morpholine O-dealkylation and ring hydroxylation.The ether linkage can be a site of metabolic cleavage.
Phenyl Aromatic hydroxylation at para- and ortho-positions.Electron-rich aromatic systems are classic substrates for CYP-mediated oxidation.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empower researchers to conduct their own comparative studies, we provide a detailed, self-validating protocol for a typical in vitro microsomal stability assay.

Principle

The metabolic stability of a compound is assessed by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, most notably cytochrome P450s.[9] The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[10]

Materials and Reagents
  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (20 mM)

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile containing an internal standard for quenching the reaction

  • 96-well plates

  • Incubator with shaking capabilities (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Incubation Mixture:

    • On ice, prepare the main incubation mixture containing phosphate buffer and the NADPH regenerating system.

    • In a separate 96-well plate, add the appropriate volume of test compound working solution (e.g., diluted from the 10 mM stock) to achieve the desired final concentration (typically 1 µM).

  • Pre-incubation:

    • Add the liver microsomes to the incubation mixture to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed microsome-containing incubation mixture to the wells of the plate containing the test compound.

  • Time-course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile with an internal standard. The "0" time point is crucial and represents the initial concentration before any metabolism has occurred.

  • Sample Processing:

    • After the final time point, centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass) .

Self-Validation System
  • Negative Control: Include incubations without the NADPH regenerating system to assess non-enzymatic degradation of the test compound.

  • Positive Controls: Run high and low clearance compounds in parallel to ensure the metabolic activity of the microsome batch is within the expected range.

  • Internal Standard: The use of a stable, structurally similar internal standard corrects for variations in sample processing and instrument response.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Incubation Mix (Buffer, NADPH System) C Add Microsomes to Incubation Mix A->C B Add Test Compound to 96-well Plate E Initiate Reaction B->E D Pre-incubate at 37°C C->D D->E F Collect Aliquots at Time Points (0-60 min) E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (Microsomes) cluster_phase2 Phase II Metabolism (Hepatocytes) Drug Drug (Lipophilic) Oxidized Oxidized Metabolite (More Polar) Drug->Oxidized Oxidation (CYPs, FMOs) Reduced Reduced Metabolite Drug->Reduced Reduction Hydrolyzed Hydrolyzed Metabolite Drug->Hydrolyzed Hydrolysis Conjugated Conjugated Metabolite (Highly Polar, Excretable) Oxidized->Conjugated Conjugation (e.g., Glucuronidation)

Caption: Overview of major metabolic pathways in the liver.

Conclusion

The spiro[2.5]octane scaffold represents a valuable tool in the medicinal chemist's armamentarium for enhancing the metabolic stability of drug candidates. Its inherent rigidity, three-dimensional structure, and unique electronic properties contribute to its ability to resist metabolic degradation. While more direct comparative studies are needed to fully quantify its advantages over other cyclic systems, the available mechanistic data and case studies of approved drugs like Risdiplam strongly support its utility in designing metabolically robust molecules. By employing rigorous in vitro assays, such as the microsomal stability protocol detailed in this guide, researchers can effectively evaluate and optimize the metabolic profiles of their compounds, increasing the likelihood of success in the challenging journey of drug development.

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Navigating Lipophilicity: A Comparative Guide to Spiro[2.5]octane and Cyclohexane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. Among these, spirocycles have emerged as compelling motifs, prized for their inherent three-dimensionality which can enhance target binding and specificity. This guide delves into a critical aspect of early-stage drug development: lipophilicity, quantified by the partition coefficient (LogP). We present a comparative analysis of spiro[2.5]octane and its analogous cyclohexane counterparts, providing researchers, scientists, and drug development professionals with a foundational understanding of their relative lipophilic character, supported by available data and detailed experimental protocols.

The Significance of Lipophilicity (LogP) in Drug Design

Lipophilicity is a pivotal physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) is the gold-standard measure of a compound's lipophilicity, representing the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeability and target engagement within hydrophobic pockets, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a comprehensive understanding and precise modulation of LogP are critical for successful drug design.

Structural Comparison: Spiro[2.5]octane vs. Cyclohexane Analogs

The core of our comparison lies in the structural nuances between spiro[2.5]octane and relevant C8 cyclohexane analogs, namely ethylcyclohexane and 1,1-dimethylcyclohexane.

  • Spiro[2.5]octane: This molecule features a cyclopropane ring fused to a cyclohexane ring at a single carbon atom. This spirocyclic fusion imparts significant conformational rigidity and a distinct three-dimensional architecture.

  • Ethylcyclohexane: A simple alkyl-substituted cyclohexane, serving as a flexible, non-geminal analog.

  • 1,1-Dimethylcyclohexane: This analog incorporates a gem-dimethyl substitution on the cyclohexane ring, providing a closer steric and carbon-count comparison to the cyclopropyl group in spiro[2.5]octane.

The central hypothesis is that the rigid, compact nature of the cyclopropyl ring in spiro[2.5]octane may lead to a different lipophilic profile compared to its more flexible or sterically hindered cyclohexane analogs.

Experimental Methodologies for LogP Determination

To ensure scientific integrity, it is crucial to understand the established methods for determining LogP values. While numerous computational models exist for predicting LogP, experimental validation remains the benchmark for accuracy.

The Shake-Flask Method (OECD Guideline 107)

The "gold standard" for LogP determination is the shake-flask method.[1] This direct measurement technique involves the following key steps:

  • Preparation of Phases: n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by a separation period to allow the phases to clear.

  • Dissolution of the Analyte: A precise amount of the test compound is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a vessel and agitated until equilibrium is reached. This ensures the analyte has fully partitioned between the n-octanol and aqueous layers.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.

  • Quantification: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.

  • Calculation of LogP: The LogP is calculated as the base-10 logarithm of the ratio of the analyte's concentration in the n-octanol phase to its concentration in the aqueous phase.

Shake-Flask Method Workflow for LogP Determination.
High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

A widely used indirect method for LogP determination involves reversed-phase high-performance liquid chromatography (RP-HPLC). This technique offers higher throughput and requires smaller sample quantities. The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

  • Column and Mobile Phase Selection: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic modifier like methanol or acetonitrile).

  • Calibration: A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Estimation: The LogP of the test compound is then interpolated from the calibration curve using its measured retention time.

HPLC Method Workflow for LogP Determination.

Comparative Lipophilicity Data

A critical evaluation of available data reveals a notable scarcity of experimentally determined LogP values for spiro[2.5]octane. Therefore, this guide presents a comparison based on a consensus of calculated values for spiro[2.5]octane against experimental and calculated values for its cyclohexane analogs. It is imperative for researchers to acknowledge this distinction in their work.

CompoundStructureLogP ValueData TypeSource
Spiro[2.5]octane Spiro[2.5]octane~3.7Calculated (XLogP3-AA)PubChem
2.731Calculated (Crippen)Cheméo
Ethylcyclohexane Ethylcyclohexane4.53Experimental NIST
1,1-Dimethylcyclohexane 1,1-Dimethylcyclohexane3.9Calculated (XLogP3)PubChem
4.42Calculated (LogP)ChemSrc

Discussion and Field-Proven Insights

The presented data, while necessitating a cautious interpretation due to the reliance on calculated values for spiro[2.5]octane and 1,1-dimethylcyclohexane, offers valuable insights for medicinal chemists.

Spiro[2.5]octane's Lipophilicity Profile: The calculated LogP values for spiro[2.5]octane, ranging from approximately 2.7 to 3.7, position it as a moderately lipophilic scaffold. This range is often considered favorable in early drug discovery, as it suggests a good balance between aqueous solubility and membrane permeability. The rigidity and compact nature of the spiro-fused cyclopropane ring likely contribute to a more defined and potentially lower lipophilicity compared to more flexible or larger alkyl substituents on a cyclohexane core.

Comparison with Cyclohexane Analogs:

  • Ethylcyclohexane: The experimental LogP of 4.53 for ethylcyclohexane indicates a significantly higher lipophilicity than the calculated values for spiro[2.5]octane. This is likely attributable to the greater surface area and flexibility of the ethyl group, which can engage in more extensive hydrophobic interactions.

  • 1,1-Dimethylcyclohexane: The calculated LogP values for 1,1-dimethylcyclohexane (around 3.9 to 4.4) are also higher than those for spiro[2.5]octane. This suggests that even with a similar carbon count to the cyclopropyl moiety, the gem-dimethyl arrangement presents a larger, more lipophilic surface area.

Implications for Drug Design: The introduction of a spiro[2.5]octane motif in place of a substituted cyclohexane could be a strategic move to reduce lipophilicity while maintaining or enhancing three-dimensionality. This can be particularly advantageous in lead optimization to mitigate issues associated with high LogP, such as poor solubility and metabolic instability. The conformational constraint of the spirocycle can also lead to more specific interactions with the target protein, potentially improving potency and selectivity.

Conclusion

This comparative guide provides a foundational analysis of the lipophilicity of spiro[2.5]octane relative to its cyclohexane analogs. While the absence of extensive experimental LogP data for spiro[2.5]octane necessitates a reliance on computational predictions, the available information strongly suggests that this spirocyclic scaffold possesses a moderate and potentially advantageous lipophilicity profile for drug discovery. The detailed experimental protocols provided herein serve as a practical resource for researchers seeking to validate these findings and further explore the physicochemical properties of this and other novel scaffolds. As the demand for innovative drug candidates with optimized ADMET properties continues to grow, a nuanced understanding of the interplay between molecular structure and lipophilicity, as exemplified by the comparison of spiro[2.5]octane and its cyclohexane counterparts, will remain a cornerstone of successful medicinal chemistry.

References

  • PubChem. Spiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]

  • Domainex. Shake Flask LogD. [Link]

  • National Institute of Standards and Technology. Cyclohexane, ethyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 1,1-Dimethylcyclohexane. National Center for Biotechnology Information. [Link]

  • ChemSrc. DIMETHYLCYCLOHEXANE | CAS#:590-66-9. [Link]

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Safety Operating Guide

Personal protective equipment for handling Spiro[2.5]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Spiro[2.5]octane-4-carboxylic acid is a spiro-cyclic organic building block containing a strained cyclopropane ring fused to a cyclohexane system.[1] While valuable for drug discovery scaffolds due to its defined vector geometry, its handling requires specific precautions beyond standard organic acids.

Critical Hazard Profile:

  • Primary Risk: Serious Eye Damage (H318) and Skin Irritation (H315) .[1][2] The carboxylic acid moiety, combined with the lipophilic spiro-hydrocarbon tail, facilitates rapid membrane penetration, potentially turning a surface irritation into deep tissue damage.

  • Secondary Risk: Respiratory Irritation (H335) .[1][3] As a solid, the dust is highly irritating to mucous membranes.

  • Stability Insight: The spiro[2.5] system possesses inherent ring strain (~27 kcal/mol).[1] While generally stable at room temperature, avoid strong Lewis acids or extreme heat (>150°C) which may trigger ring-opening rearrangements or decomposition.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Rationale: Standard "safety glasses" are insufficient for this compound due to the risk of irreversible eye damage (H318). The following matrix is the minimum requirement for handling.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1 (US) or EN 166 (EU) rated.Why: Safety glasses have gaps.[1] Acidic dust or splashes can bypass side shields.[1] Goggles provide a hermetic seal against corrosive dust entry.[1]
Dermal (Hands) Nitrile Gloves (Double) Inner Layer: 4 mil (0.10 mm) Nitrile.Outer Layer: 5-8 mil Nitrile (Long Cuff).Why: Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[1]
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary (if outside hood): N95/P2 or P3 particulate respirator.Why: Prevent inhalation of acidic dust during weighing.[1]
Body Lab Coat (High-Neck) Material: 100% Cotton or Nomex (Fire Resistant).Why: Synthetic blends can melt into skin if a solvent fire occurs.[1] High neck protects the suprasternal notch from dust accumulation.[1]

Part 3: Decision Logic & Visualization

Diagram 1: PPE Selection Logic

This decision tree ensures researchers select the correct protection level based on the physical state and quantity of the reagent.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant_S Quantity > 100mg? Solid->Quant_S Quant_L Concentration > 0.1M? Liquid->Quant_L Level1 Level 1: Fume Hood + Safety Glasses + Nitrile Quant_S->Level1 No Level2 Level 2: Fume Hood + Goggles + Double Nitrile Quant_S->Level2 Yes (Dust Risk) Quant_L->Level1 No Quant_L->Level2 Yes (Splash Risk) Level3 Level 3: Full Face Shield + Apron + Sleeve Covers Level2->Level3 If Heating/Pressurizing

Caption: Logic flow for determining PPE stringency. Note that heating or pressurizing the system immediately escalates protection requirements due to the strained ring system.

Part 4: Operational Workflow (Step-by-Step)

Phase A: Weighing & Transfer (Solid State)

Risk:[1] Static electricity can cause the light powder to "jump" or disperse, leading to inhalation or bench contamination.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.[1]

  • Draft Shielding: Weigh inside the fume hood if possible.[1] If the balance is external, use a pyramid draft shield and wear an N95 mask.

  • Transfer: Do not dump the powder. Use a funnel with a wide bore to prevent clogging (bridging) which leads to spills.

Phase B: Solubilization & Reaction

Risk: Exothermic protonation.[1]

  • Solvent Choice: The compound is soluble in DCM, MeOH, and DMSO.

  • Base Addition: When coupling this acid (e.g., amide coupling), add the base (TEA, DIPEA) slowly at 0°C.

    • Mechanism:[1][3][4][5] The carboxylic acid proton transfer is exothermic.[1] Rapid addition can cause localized heating. In a spiro-system, thermal spikes should be minimized to prevent ring strain release or side reactions.[1]

  • Venting: Ensure the reaction vessel is not sealed tight during the initial mixing phase to allow pressure equalization if mild exotherms occur.

Part 5: Emergency Response & Disposal

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill outside the fume hood.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Dust Hazard) Spill->Evacuate PPE_Up 2. Don Goggles & N95 Evacuate->PPE_Up Cover 3. Cover with Absorbent Pads (Dampen slightly to trap dust) PPE_Up->Cover Neutralize 4. Wipe with dil. NaHCO3 (Neutralize Acid) Cover->Neutralize Waste 5. Bag as Hazardous Waste Neutralize->Waste

Disposal Protocols
  • Solid Waste: Dispose of in a container labeled "Solid Organic Acid Waste."[1] Do not mix with oxidizers (e.g., Permanganates) as this may trigger rapid oxidation of the strained rings.

  • Liquid Waste: Neutralize to pH 6-8 before disposal if your facility requires it, or place in "Acidic Organic Solvent" streams.[1]

  • Container Decontamination: Triple rinse empty vials with Methanol before discarding glass.[1] The rinse should go into liquid waste.

References

  • National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary: Spiro compounds and general carboxylic acid hazards. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.